Trazodone Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
| Record name | Trazodone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trazodone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Trazodone Hydrochloride
Mechanisms of Action
Trazodone (B27368) hydrochloride is a triazolopyridine derivative classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI) wikipedia.orgnih.govjgerontology-geriatrics.compatsnap.com. Its multifaceted mechanism of action involves various neurotransmitter systems in the brain, primarily enhancing serotonergic activity within the central nervous system (CNS) patsnap.comdroracle.ai. The full spectrum of its antidepressant effects is not completely understood, but it is known to selectively inhibit neuronal reuptake of serotonin and act as an antagonist at specific serotonin 5-HT2 receptors nih.govpatsnap.comdroracle.aidrugs.com. This unique pharmacological profile, which includes both serotonin reuptake inhibition and serotonin receptor antagonism, distinguishes it from other antidepressant classes like selective serotonin reuptake inhibitors (SSRIs) nih.govkcl.ac.ukdovepress.com.
Serotonin Receptor Antagonism and Reuptake Inhibition (SARI) Profile
Trazodone's SARI profile is characterized by its high affinity for certain serotonin receptors, acting as an antagonist, while also exhibiting inhibitory effects on the serotonin transporter (SERT) jgerontology-geriatrics.comrivistadipsichiatria.it. This dual action is considered crucial for its therapeutic effects dovepress.com. The table below summarizes key binding affinities (Ki values) of trazodone for various receptors and transporters, indicating its potency at these sites. A lower Ki value signifies stronger binding affinity wikipedia.orgdroracle.airivistadipsichiatria.itscispace.com.
| Receptor/Transporter | Ki (nM) | Effect | Citation |
| 5-HT2A | 35.6 | Antagonist | droracle.airivistadipsichiatria.it |
| 5-HT2B | 78.4 | Antagonist | droracle.airivistadipsichiatria.it |
| 5-HT2C | 224 | Antagonist | droracle.airivistadipsichiatria.it |
| 5-HT1A | 118 | Partial Agonist | droracle.airivistadipsichiatria.it |
| SERT | 367 | Inhibitor | droracle.airivistadipsichiatria.it |
5-HT2A Receptor Antagonism
Trazodone acts as a potent antagonist of the 5-HT2A receptor wikipedia.orgdroracle.airivistadipsichiatria.itpsychiatriapolska.plwikipedia.org. This antagonism is a primary component of its mechanism, occurring even at lower doses dovepress.comfaimallusr.com. The high affinity for the 5-HT2A receptor (Ki = 35.6 nM) suggests that these receptors are almost completely blocked at typical antidepressant doses droracle.aikcl.ac.ukrivistadipsichiatria.it. This blockade is believed to contribute to its sedative and hypnotic properties, as well as mitigate certain side effects often associated with serotonergic drugs, such as sexual dysfunction and anxiety jgerontology-geriatrics.comdovepress.comrivistadipsichiatria.itfaimallusr.com. Antagonism at 5-HT2A receptors is also linked to antidepressant, anxiolytic, and antipsychotic properties psychiatriapolska.plwikipedia.org.
5-HT2B Receptor Antagonism
Trazodone is also identified as an antagonist of the 5-HT2B receptor, with a reported Ki value of 78.4 nM wikipedia.orgdroracle.airivistadipsichiatria.itscispace.comahajournals.org. This antagonistic action at 5-HT2B receptors is considered potent jgerontology-geriatrics.comahajournals.org. Studies indicate that trazodone's ability to block 5-HT2B receptors is significant enough to potentially counteract the effects of its metabolite, m-chlorophenylpiperazine (mCPP), which can act as a partial agonist at these receptors wikipedia.orgahajournals.org.
5-HT1A Receptor Partial Agonism
Trazodone exhibits partial agonism at the 5-HT1A receptor, with a Ki value of 118 nM droracle.aidrugs.comrivistadipsichiatria.itscispace.com. This partial agonistic activity may facilitate the desensitization of 5-HT1A receptors in serotonergic neurons, potentially contributing to a more rapid antidepressant and anxiolytic action jgerontology-geriatrics.comnih.govfaimallusr.comunifi.it. At therapeutic concentrations, this weak partial agonism can antagonize the full activation by endogenous serotonin, whose extracellular concentration is increased by concomitant SERT blockade nih.gov.
Serotonin Transporter (SERT) Inhibition
Trazodone acts as an inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin into the presynaptic neuron nih.govpatsnap.comdroracle.airivistadipsichiatria.itscispace.com. This action leads to increased serotonin availability in the synaptic cleft, thereby enhancing serotonergic transmission patsnap.comdroracle.ai. The Ki value for SERT inhibition is reported as 367 nM droracle.airivistadipsichiatria.it. While trazodone's ability to block SERT is less potent (approximately 100-fold lower) than its antagonism of 5-HT2A receptors, this inhibition becomes significant at higher, antidepressant doses rivistadipsichiatria.itfaimallusr.comnih.gov. The simultaneous inhibition of SERT and antagonism of 5-HT2A/5-HT2C receptors is a key aspect of trazodone's unique therapeutic benefits, potentially reducing the risk of certain side effects often associated with SSRIs wikipedia.orgnih.govkcl.ac.ukdovepress.comrivistadipsichiatria.it.
Adrenergic Receptor Modulation
Trazodone functions as a potent antagonist at alpha-1 (α1) adrenergic receptors wikipedia.orgnih.govdrugbank.comdroracle.aicambridge.orgresearchgate.netnih.gov. This antagonism is a key factor in its sedative and hypnotic effects, particularly at lower doses droracle.aipatsnap.comcambridge.orgresearchgate.netnih.govjpsychopathol.it. The blockade of α1-adrenergic receptors can lead to a decrease in blood pressure and a calming effect patsnap.com. This action also contributes to its ability to calm agitation and promote sleep jpsychopathol.it. The alpha-1 receptor antagonism by trazodone has been linked to side effects such as orthostatic hypotension .
Trazodone also acts as an antagonist at alpha-2 (α2) adrenergic receptors wikipedia.orgdroracle.airesearchgate.netpsychiatriapolska.pl. Although its affinity for α2-adrenergic receptors is weaker than for α1-receptors, this antagonism may contribute to its antidepressant activity by promoting noradrenergic and serotonergic transmission psychiatriapolska.pl. Activation of postsynaptic α2-adrenoceptors can be enhanced by trazodone administration nih.gov.
Here is a summary of Trazodone's adrenergic receptor activity:
| Receptor Type | Activity | Contribution to Effect |
| Alpha-1 Adrenergic Receptor | Antagonist | Sedation, hypnotic effects, calming agitation, orthostatic hypotension wikipedia.orgdroracle.aipatsnap.comcambridge.orgresearchgate.netnih.govjpsychopathol.it |
| Alpha-2 Adrenergic Receptor | Antagonist | Possible contribution to antidepressant activity, enhanced noradrenergic and serotonergic transmission wikipedia.orgdroracle.airesearchgate.netpsychiatriapolska.plnih.gov |
Alpha-1 Adrenergic Receptor Antagonism
Histamine (B1213489) H1 Receptor Antagonism
Trazodone acts as a weak to moderate antagonist of histamine H1 receptors wikipedia.orgnih.govdroracle.airesearchgate.netnih.gov. This H1 receptor blockade, along with its alpha-1 adrenergic blocking action, contributes to its sedative and hypnotic properties nih.govdroracle.aipatsnap.comresearchgate.netnih.gov. A range of weak affinities (Ki) for trazodone at the human histamine H1 receptor have been reported, including 220 nM, 350 nM, 500 nM, and 1,100 nM wikipedia.org.
Here is a summary of Trazodone's histamine H1 receptor activity:
| Receptor Type | Activity | Contribution to Effect |
| Histamine H1 Receptor | Antagonist (weak to moderate) | Sedation, hypnotic properties wikipedia.orgnih.govdroracle.aipatsnap.comresearchgate.netnih.gov |
Absence of Significant Muscarinic Cholinergic or Dopamine (B1211576) Receptor Activity
A notable characteristic of trazodone's pharmacological profile is its lack of significant activity at muscarinic cholinergic receptors and dopamine receptors at therapeutic doses nih.govjgerontology-geriatrics.comjgerontology-geriatrics.comscienceofparkinsons.comkcl.ac.uk. Studies have indicated that trazodone has essentially no activity at the muscarinic acetylcholine (B1216132) binding site when compared to tricyclic antidepressants kcl.ac.uknih.gov. This absence of anticholinergic effects can be advantageous in certain patient populations . Furthermore, trazodone does not significantly affect the reuptake of dopamine within the central nervous system, and it has very little affinity for dopamine receptors scienceofparkinsons.com. While some studies suggest it may block postsynaptic striatal D2 dopamine receptors at very high doses, it generally does not alter the firing activity of dopamine neurons at typical doses nih.govresearchgate.net.
Here is a summary of Trazodone's activity at muscarinic cholinergic and dopamine receptors:
| Receptor Type | Activity |
| Muscarinic Cholinergic Receptor | No significant activity/Essentially no activity nih.govjgerontology-geriatrics.comjgerontology-geriatrics.comkcl.ac.uknih.gov |
| Dopamine Receptor | No significant activity/weak effects on reuptake at therapeutic doses nih.govjgerontology-geriatrics.comscienceofparkinsons.comnih.govresearchgate.net |
Active Metabolite: m-Chlorophenylpiperazine (mCPP)
Pharmacological Profile of mCPP
mCPP is a psychoactive drug of the phenylpiperazine class with a distinct pharmacological profile compared to trazodone wikipedia.orgwikipedia.org. In contrast to trazodone, mCPP acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors wikipedia.orgwikipedia.org. Its strongest actions are reported at the 5-HT2B and 5-HT2C receptors wikipedia.org. mCPP also exhibits some affinity for alpha-1 adrenergic, alpha-2 adrenergic, H1 histamine, and norepinephrine (B1679862) transporter (NET) sites wikipedia.orgwikipedia.org. Notably, it has relatively low affinity for α1-adrenergic receptors, unlike trazodone, but possesses high affinity for α2-adrenergic receptors and weak affinity for the H1 receptor wikipedia.org. In addition to direct receptor interactions, mCPP can act as a serotonin releasing agent wikipedia.orgwikipedia.org. The negative effects often associated with mCPP, such as anxiety, headaches, and appetite loss, are likely mediated by its actions on the 5-HT2C receptor wikipedia.org.
Here is a summary of mCPP's pharmacological profile:
| Receptor/Transporter Type | Activity | Key Characteristics |
| Serotonin Receptors | Agonist (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7) wikipedia.orgwikipedia.org | Strongest actions at 5-HT2B and 5-HT2C receptors wikipedia.org |
| Alpha-1 Adrenergic Receptor | Low affinity wikipedia.org | |
| Alpha-2 Adrenergic Receptor | High affinity wikipedia.org | |
| Histamine H1 Receptor | Weak affinity wikipedia.org | |
| Serotonin Transporter (SERT) | Reuptake inhibitor and releasing agent wikipedia.org |
5-HT2C Receptor Agonism/Partial Agonism
Trazodone functions as a ligand of the 5-HT2C receptor, though its affinity for this receptor is lower than for the 5-HT2A receptor wikipedia.org. While preclinical studies indicate trazodone acts as an antagonist at 5-HT2C receptors, it is currently unknown whether it functions as a full agonist, partial agonist, or antagonist of this receptor in all contexts wikipedia.orgresearchgate.netijrpr.com. At higher doses, trazodone is predicted to almost completely occupy 5-HT2C receptors rivistadipsichiatria.itfaimallusr.com.
5-HT2A Receptor Antagonism
Trazodone is a potent antagonist of the 5-HT2A receptor, with preclinical studies demonstrating a high affinity (K_i = 35.6 nM) for this site rivistadipsichiatria.itresearchgate.net. Antagonism of the 5-HT2A receptor is a fundamental aspect of trazodone's mechanism of action wikipedia.orgresearchgate.netnih.govmeded101.com. Studies have estimated that trazodone occupies a significant proportion of 5-HT2A receptors, reaching 90% to 97% occupancy at doses ranging from 50 mg to 200 mg per day wikipedia.orgfaimallusr.com. This antagonism is believed to contribute to its hypnotic and anxiolytic effects and may prevent certain side effects associated with 5-HT2A stimulation, such as insomnia, sexual dysfunction, and anxiety rivistadipsichiatria.itnih.govfaimallusr.com.
Dose-Dependent Pharmacological Actions
Trazodone exhibits dose-dependent pharmacological actions, meaning its primary therapeutic effects shift with varying dosages due to differential receptor occupancy rivistadipsichiatria.itresearchgate.netmeded101.comkcl.ac.ukcambridge.orgnih.gov.
Hypnotic and Sedative Properties at Lower Doses
At lower doses, typically ranging from 25 mg to 150 mg, trazodone primarily exerts hypnotic and sedative properties rivistadipsichiatria.itresearchgate.netmeded101.comkcl.ac.ukcambridge.orgnih.gov. This effect is largely attributed to its potent antagonism of 5-HT2A receptors, alpha-1 adrenergic receptors, and histamine H1 receptors, for which trazodone has high affinity rivistadipsichiatria.itresearchgate.netnih.govmeded101.comfaimallusr.comfaimallusr.comcambridge.org. At doses around 50 mg, trazodone can fully saturate 5-HT2A receptors, most alpha-1 adrenergic receptors, and about half of H1 receptors faimallusr.com. The antagonism of these receptors contributes to sleep induction and maintenance meded101.comfaimallusr.com.
| Receptor | Binding Affinity (K_i nM) | Occupancy at Low Doses (~50 mg) | Primary Effect |
|---|---|---|---|
| 5-HT2A | 35.6 rivistadipsichiatria.it | ~97% faimallusr.comfaimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |
| H1 | 220-1100 ijrpr.com | ~50% faimallusr.com, 84% faimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |
| α1A | 153 rivistadipsichiatria.it | ~88% faimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |
Note: K_i values indicate binding affinity; lower K_i values denote stronger binding.
Antidepressant Properties at Higher Doses
To achieve antidepressant effects, higher doses of trazodone are required, typically ranging from 150 mg to 600 mg per day wikipedia.orgrivistadipsichiatria.itmeded101.comkcl.ac.ukcambridge.org. At these higher doses, trazodone not only maintains its antagonism of 5-HT2A and 5-HT2C receptors but also significantly inhibits the serotonin transporter (SERT) rivistadipsichiatria.itresearchgate.netmeded101.comfaimallusr.comkcl.ac.uk. While trazodone's ability to block SERT is considerably less potent than its 5-HT2A receptor blockade (approximately 100-fold less potent), sufficient SERT inhibition is achieved at higher doses rivistadipsichiatria.it. For instance, SERT occupancy is estimated to be 86% at 100 mg/day and 90% at 150 mg/day rivistadipsichiatria.itfaimallusr.com. This dual action—simultaneous SERT inhibition and 5-HT2A/5-HT2C receptor antagonism—contributes to its antidepressant efficacy rivistadipsichiatria.itmeded101.comfaimallusr.comkcl.ac.uk. Additionally, trazodone exhibits partial agonism at the 5-HT1A receptor rivistadipsichiatria.itfaimallusr.com. The collective pharmacological profile at higher doses, including antagonism of alpha-2 adrenergic receptors, further supports its antidepressant actions and may enhance tolerability by mitigating common side effects associated with other serotonergic antidepressants rivistadipsichiatria.itnih.govfaimallusr.comkcl.ac.uk.
| Receptor/Transporter | Binding Affinity (K_i nM) | Occupancy at Higher Doses (e.g., 100-150 mg/day) | Primary Effect |
|---|---|---|---|
| SERT | 367 rivistadipsichiatria.itfaimallusr.com | 86% at 100 mg/day, 90% at 150 mg/day rivistadipsichiatria.itfaimallusr.com | Antidepressant rivistadipsichiatria.itmeded101.comkcl.ac.uk |
| 5-HT2A | 35.6 rivistadipsichiatria.it | Almost complete blockade rivistadipsichiatria.itfaimallusr.com | Antidepressant, Anxiolytic rivistadipsichiatria.itmeded101.comfaimallusr.com |
| 5-HT2C | 224 rivistadipsichiatria.it | Almost complete blockade rivistadipsichiatria.itfaimallusr.com | Antidepressant, Anxiolytic rivistadipsichiatria.itmeded101.comfaimallusr.com |
| 5-HT1A | 118 rivistadipsichiatria.it | Stimulation/Partial Agonism rivistadipsichiatria.itfaimallusr.com | Antidepressant rivistadipsichiatria.itfaimallusr.comkcl.ac.uk |
| α2C | 155 rivistadipsichiatria.it | Antagonism rivistadipsichiatria.it | Antidepressant rivistadipsichiatria.it |
Pharmacokinetics and Biotransformation of Trazodone Hydrochloride
Absorption Dynamics
Trazodone (B27368) hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. nih.govmedcentral.comfda.gov Its bioavailability typically ranges from 63% to 91% drugbank.com, with some reports indicating approximately 100% bioavailability. nih.gov
Peak Plasma Concentration Characteristics
Peak plasma concentrations (Cmax) of trazodone vary depending on whether the drug is taken with or without food. When administered on an empty stomach, Cmax typically occurs around 1 hour after oral administration. nih.govmedcentral.com In contrast, when taken with food, the time to reach peak plasma concentration (Tmax) is lengthened to approximately 2 hours. nih.govmedcentral.com
Studies on single oral doses of trazodone hydrochloride have reported varying Cmax values:
A 300 mg dose resulted in an average Tmax of 8 hours. drugbank.com
For a 100 mg dose, Cmax values were reported as 1.88 ± 0.42 micrograms/mL in the fasted state and 1.47 ± 0.16 micrograms/mL in the fed state in healthy volunteers. drugbank.comdrugbank.com Tmax values for the same 100 mg dose were 1.3 ± 0.8 hours (fasted) and 2.0 ± 1.5 hours (fed). drugbank.com
Following single doses of 25 mg, 50 mg, or 100 mg to healthy, fasted adults, mean peak plasma trazodone concentrations were 490 ng/mL, 860 ng/mL, and 1620 ng/mL, respectively. nih.govmedcentral.com
Another study reported Cmax values of 0.99 ± 0.23 mg/L and 0.93 ± 0.25 mg/L, with Tmax values of 2.00 ± 1.34 hours and 1.41 ± 1.07 hours for two different 100 mg trazodone HCl products. researchgate.net
Table 1: Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) of this compound
| Dose (mg) | Condition | Cmax (µg/mL or ng/mL) | Tmax (hours) | Reference |
| 300 | N/A | N/A | 8 | drugbank.com |
| 100 | Fasted | 1.88 ± 0.42 µg/mL | 1.3 ± 0.8 | drugbank.comdrugbank.com |
| 100 | Fed | 1.47 ± 0.16 µg/mL | 2.0 ± 1.5 | drugbank.comdrugbank.com |
| 25 | Fasted | 490 ng/mL | N/A | nih.govmedcentral.com |
| 50 | Fasted | 860 ng/mL | N/A | nih.govmedcentral.com |
| 100 | Fasted | 1620 ng/mL | N/A | nih.govmedcentral.com |
| 100 | N/A | 0.99 ± 0.23 mg/L | 2.00 ± 1.34 | researchgate.net |
| 100 | N/A | 0.93 ± 0.25 mg/L | 1.41 ± 1.07 | researchgate.net |
Influence of Gastric Contents on Absorption
The presence of food significantly affects the absorption dynamics of this compound. When taken shortly after food ingestion, there may be a slight increase in the total amount of drug absorbed, up to 20%. nih.govmedcentral.comfda.govdrugbank.comhres.ca However, food intake generally leads to a decrease in the peak plasma concentration (Cmax) and a lengthening of the time to reach Cmax (Tmax). medcentral.comfda.govdrugbank.comhres.camims.com While food can variably impact absorption, it is generally recommended to administer trazodone with food, as this can reduce the incidence of side effects such as dizziness or lightheadedness. medcentral.com
Distribution Profile
Trazodone is well-distributed throughout the body after absorption. oup.com The distribution of trazodone into human body tissues and fluids has not been fully determined, but animal studies indicate distribution primarily into the liver, kidneys, small intestine, lungs, adrenal glands, and pancreas, with lower concentrations in adipose tissue, heart, and skeletal muscle. medcentral.com Trazodone is not significantly sequestered into any specific tissue. wikipedia.orgtandfonline.com
Plasma Protein Binding Characteristics
This compound exhibits high plasma protein binding. In vitro studies consistently report that trazodone is 89% to 95% bound to plasma proteins at concentrations attained with therapeutic doses in humans. wikipedia.orgfda.govdrugbank.comnih.govhres.camims.comtandfonline.comnih.govhres.cahpra.iehres.cahres.ca
Table 2: Plasma Protein Binding of this compound
| Characteristic | Value | Reference |
| Plasma Protein Binding | 89-95% (in vitro) | wikipedia.orgfda.govdrugbank.comnih.govhres.camims.comtandfonline.comnih.govhres.cahpra.iehres.cahres.ca |
Tissue Distribution and Accumulation
While detailed human tissue distribution data for trazodone are not fully established, animal studies provide insights. In rats, peak tissue concentrations were observed in the liver. tandfonline.com In rabbits, the kidneys showed the most significant uptake, and brain levels of trazodone were notably higher than in plasma, suggesting a higher affinity for brain tissue. tandfonline.com
The apparent volume of distribution (Vd) for trazodone has been estimated in several studies:
A single-dose pharmacokinetic study in 8 volunteers determined a Vd of 0.84 ± 0.16 L/kg. drugbank.comdrugbank.comnih.gov
The FDA medical review of trazodone reports a volume of distribution ranging from 0.47 to 0.84 L/kg. drugbank.comnih.gov
Other sources indicate a Vd of 0.8 to 1.5 L/kg. wikipedia.orgtandfonline.com
Following a single oral 100 mg dose, the Vd was reported as 0.84 ± 0.16 L/kg. hpra.ie
In dogs, the volume of distribution at steady state was 1.06 ± 0.07 L/kg after intravenous administration. researchgate.net
Table 3: Volume of Distribution (Vd) of this compound
| Species | Vd (L/kg) | Reference |
| Human | 0.84 ± 0.16 | drugbank.comdrugbank.comnih.govhpra.ie |
| Human | 0.47 to 0.84 | drugbank.comnih.gov |
| Human | 0.8 to 1.5 | wikipedia.orgtandfonline.com |
| Dog | 1.06 ± 0.07 (steady state) | researchgate.net |
Blood-Brain Barrier Permeability
Trazodone is a lipophilic drug and readily crosses the blood-brain barrier (BBB). hres.caoup.comnih.gov In animal studies, concentrations of trazodone in the brain have been observed to be higher than those in plasma during the first 8 hours after oral ingestion. medcentral.comhres.caoup.com This permeability to the BBB is crucial for its central nervous system activity. oup.comnih.gov The active metabolite, m-chlorophenylpiperazine (m-CPP), also appears in the brain, sometimes at higher concentrations than the parent drug, particularly after single doses in animal models. oup.com
Metabolism Pathways
The metabolism of this compound involves multiple enzymatic transformations including hydroxylation, N-oxidation, and N-dealkylation, as well as the splitting of its pyridine (B92270) ring tandfonline.commedcentral.comhres.ca. Approximately 70-75% of an orally administered trazodone dose is excreted renally as metabolites within 72 hours, with less than 1% eliminated as the unchanged drug in urine and feces. The remaining portion of the metabolized drug is excreted through the feces via biliary elimination tandfonline.commedcentral.comhres.camims.com.
A significant active metabolite formed during this process is m-chlorophenylpiperazine (mCPP) tandfonline.commedcentral.comhres.camims.comnih.govdrugbank.compharmgkb.orgnih.govnih.govmedicines.org.ukthecarlatreport.comhres.caflamingopharma.co.uk. Other identified metabolites include triazole propionic acid, which is a major urinary metabolite and can undergo further conjugation to an acyl glucuronide, and a dihydrodiol metabolite tandfonline.commedcentral.comhres.canih.govdrugbank.com. Additionally, oxotriazolopyridinpropionic acid, an inactive metabolite, is excreted in the urine, largely in a conjugated form with glucuronic acid medcentral.comhres.ca.
Cytochrome P450 Enzyme System Involvement
The cytochrome P450 (CYP) enzyme system plays a pivotal role in the hepatic metabolism of trazodone. Several CYP isoforms contribute to its biotransformation, notably CYP3A4, CYP2D6, and potentially CYP1A2 researchgate.net.
Primary Role of CYP3A4 in this compound Metabolism
Extensive in vitro studies using human liver microsomes have consistently identified CYP3A4 as the principal enzyme responsible for the metabolism of trazodone to its active metabolite, mCPP mims.comnih.govdrugbank.compharmgkb.orgnih.govnih.govmedicines.org.ukhres.caflamingopharma.co.ukresearchgate.neticdst.org. This CYP3A4-mediated clearance of trazodone can be significantly influenced by other substances. Potent CYP3A4 inhibitors, such as ketoconazole, ritonavir (B1064), indinavir, clarithromycin, erythromycin, fluvoxamine, and grapefruit juice, have been shown to increase plasma concentrations of trazodone while concurrently decreasing mCPP levels pharmgkb.orghres.caflamingopharma.co.uk. Conversely, CYP3A4 inducers, including carbamazepine, enzalutamide, phenytoin, phenobarbital, and St. John's wort, may lead to reduced trazodone concentrations and elevated mCPP concentrations .
Minor Role of CYP2D6 in mCPP Metabolism
While CYP3A4 primarily mediates the formation of mCPP from trazodone, CYP2D6 is involved in the subsequent metabolism of mCPP itself pharmgkb.orgthecarlatreport.comwikipedia.org. Specifically, CYP2D6 activity in human liver microsomes correlates with the 4'-hydroxylation of mCPP to p-hydroxy-mCPP (OH-mCPP) pharmgkb.org. This oxidative step is rapidly followed by conjugation processes, including glucuronidation and sulfation pharmgkb.org. Some evidence also suggests a minor role for CYP2D6 in the direct metabolism of trazodone, although it has been reported that CYP2D6 phenotypes may not influence trazodone or mCPP levels in some contexts nih.govheraldopenaccess.uspsychiatrist.com. Nonetheless, CYP2D6 inhibitors may contribute to increased concentrations of both trazodone and mCPP . Ultimately, mCPP is excreted from the body following its metabolism by CYP2D6 thecarlatreport.com.
Oxidative Cleavage and Hydroxylation Processes
Oxidative cleavage is a significant metabolic pathway for trazodone, specifically leading to the formation of mCPP, primarily catalyzed by CYP3A4 medcentral.comnih.gov. Hydroxylation reactions occur on different parts of the trazodone molecule, including the benzene (B151609) ring, yielding a 4-hydroxyphenyl metabolite, and the triazolopyridine ring, leading to a dihydrodiol metabolite hres.ca. N-oxidation is another oxidative process, taking place on a piperazine (B1678402) nitrogen, resulting in an N-oxide metabolite hres.ca. A hydrolytic reaction is responsible for the formation of 3-oxo-1,2,4-triazolo[4,3-a]-pyridin-2-yl propionic acid (triazole propionic acid) hres.ca. Furthermore, the parahydroxy-m-chlorophenylpiperazine portion, derived from mCPP, can undergo two-electron oxidation to form a reactive quinone imine species researchgate.net. The presence of a dihydrodiol metabolite has been confirmed in human urine medcentral.com.
Conjugation Pathways (e.g., Glucuronidation, Sulfation)
Following initial oxidative metabolism, various trazodone metabolites undergo conjugation, primarily with glucuronic acid or glutathione (B108866), to facilitate their excretion nih.gov. For instance, triazole propionic acid, a major urinary metabolite, is partially conjugated into an acyl glucuronide tandfonline.com. Both a hydroxylated metabolite and oxotriazolopyridinpropionic acid are known to be conjugated with glucuronic acid medcentral.comhres.ca. The p-hydroxy-mCPP metabolite, formed from mCPP, undergoes rapid conjugation with both glucuronide and sulfate (B86663) pharmgkb.org. Indeed, mCPP itself is subject to glucuronidation and sulfation, mirroring the conjugation patterns of other trazodone metabolites . Generally, piperazine derivatives, including trazodone, undergo metabolism by cytochrome P450 enzymes, with subsequent glucuronidation and/or sulfation as common detoxification and elimination pathways researchgate.net. A specific glucuronide conjugate of trazodone, hydroxylated at the C4 position of its benzene ring, has been identified as a major metabolite in rat bile and urine researchgate.nettandfonline.com.
Identification of Other Metabolites (e.g., oxotriazolepyridinepropionic acid (TPA))
Trazodone undergoes extensive metabolism, primarily in the liver Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.com. The metabolic pathways involved include hydroxylation, N-oxidation, and N-dealkylation medcentral.comtandfonline.comwikipedia.orgmental-health-matters.org. The cytochrome P450 (CYP) enzyme CYP3A4 plays a significant role in the metabolism of trazodone to its major active metabolite, m-chlorophenylpiperazine (m-CPP) Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.comwikipedia.orgmental-health-matters.orgnih.govhres.canih.govmims.comijrpr.com.
Beyond m-CPP, several other metabolites have been identified. These include a dihydrodiol metabolite, a carboxylic acid, and a metabolite hydroxylated at the para position of the meta-chlorophenyl ring, which is formed via CYP2D6 Current time information in Guadalupe County, US.medcentral.comtandfonline.comwikipedia.orgmental-health-matters.orgijrpr.comnih.gov. Another metabolite is formed through N-oxidation of the piperazinyl nitrogen mental-health-matters.orgijrpr.com. Oxotriazolepyridinepropionic acid (TPA), an inactive metabolite, is also formed and accounts for approximately 20% of an oral dose excreted in urine, often as conjugates medcentral.commental-health-matters.orgijrpr.comnih.gov. Less than 1% of an oral dose of trazodone is excreted unchanged in the urine Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmental-health-matters.orgmims.comnih.govhres.ca.
While CYP3A4 is a primary enzyme, CYP2D6 and CYP1A2 are also implicated in trazodone metabolism to varying extents wikipedia.orgmental-health-matters.org.
Elimination Kinetics
The elimination of trazodone from plasma exhibits a biphasic pattern Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.comhres.carelevancerecovery.comhpra.ienih.govcbg-meb.nl.
Biphasic Elimination Pattern
The initial phase of trazodone elimination has a reported half-life ranging from 3 to 6 hours Current time information in Guadalupe County, US.medcentral.comijrpr.comhres.cahpra.ienih.govcbg-meb.nl. Following this, the terminal elimination phase has a half-life typically ranging from 5 to 13 hours Current time information in Guadalupe County, US.medcentral.commedicines.org.uknih.govmims.comhres.cahpra.iecbg-meb.nldrugs.com. Some studies specify the initial phase half-life (redistribution half-life) as approximately one hour and the elimination half-life as 10-12 hours relevancerecovery.comnih.gov. The active metabolite, m-CPP, has a reported elimination half-life ranging from 2.6 to 16.0 hours wikipedia.orgmental-health-matters.orgwikipedia.org.
Table 1: Trazodone and m-CPP Elimination Half-Lives
| Compound | Phase | Half-Life Range (hours) |
| Trazodone | Initial | 3-6 Current time information in Guadalupe County, US.medcentral.comijrpr.comhres.cahpra.ienih.govcbg-meb.nl |
| Trazodone | Terminal | 5-13 Current time information in Guadalupe County, US.medcentral.commedicines.org.uknih.govmims.comhres.cahpra.iecbg-meb.nldrugs.com |
| m-CPP | Elimination | 2.6-16.0 wikipedia.orgmental-health-matters.orgwikipedia.org |
Routes of Excretion (Renal, Biliary/Fecal)
Trazodone is primarily eliminated from the body via renal excretion medcentral.commedicines.org.ukmental-health-matters.orgnih.govmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com. Approximately 70% to 75% of an oral dose is excreted in the urine within 48 to 72 hours, predominantly in the form of metabolites Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nl. A very small fraction, less than 1% (or 0.13% to 0.15%), of the parent trazodone drug is eliminated unchanged in the urine Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmims.comnih.govhres.cahpra.iecbg-meb.nl.
The remaining portion of the drug is excreted through the feces, with biliary elimination accounting for approximately 9% to 29% of the dose Current time information in Guadalupe County, US.medcentral.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com.
Table 2: Trazodone Excretion Routes
| Route of Excretion | Percentage of Oral Dose | Notes |
| Renal (Urine) | 70-75% Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nl | Primarily as metabolites; <1% unchanged drug Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmims.comnih.govhres.cahpra.iecbg-meb.nl |
| Biliary/Fecal | 9-29% Current time information in Guadalupe County, US.medcentral.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com | Principally as metabolites medcentral.commental-health-matters.orgnih.gov |
Accumulation Potential in Plasma
While trazodone is extensively metabolized, manufacturers indicate that the drug may accumulate in the plasma of some individuals medcentral.comhres.canih.govfda.govinnovareacademics.in. However, since trazodone is primarily eliminated as inactive metabolites through renal excretion, accumulation of the parent drug and its active metabolite (m-CPP) is considered unlikely in cases of renal dysfunction hpra.iecbg-meb.nl. Conversely, the concomitant use of potent CYP3A4 inhibitors can lead to substantially increased plasma concentrations of trazodone, raising the potential for altered pharmacokinetic profiles medcentral.comhres.canih.govcbg-meb.nl.
Neurobiological and Molecular Mechanisms of Trazodone Hydrochloride Action
Modulation of Neurotransmitter Systems
Trazodone (B27368) hydrochloride exerts its primary effects by modulating several key neurotransmitter systems, leading to a complex pharmacological profile patsnap.com.
Serotonergic Neurotransmission Enhancement
A fundamental aspect of trazodone's mechanism involves its impact on serotonergic neurotransmission. Trazodone acts as a serotonin (B10506) reuptake inhibitor (SERT), thereby increasing the availability of serotonin in the synaptic cleft nih.govpatsnap.comnih.govresearchgate.nethres.cafda.govcambridge.orgdrugbank.compharmgkb.org. Preclinical studies have demonstrated that trazodone selectively inhibits the neuronal reuptake of serotonin fda.gov. Beyond reuptake inhibition, trazodone functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors nih.govpatsnap.comresearchgate.nethres.cafda.govdrugbank.compharmgkb.orgwikipedia.orgrivistadipsichiatria.itnih.gov. This antagonism is considered crucial, as activation of these receptors is often associated with undesirable effects such as insomnia, anxiety, and agitation researchgate.net. Trazodone also exhibits partial agonism at 5-HT1A receptors wikipedia.orgrivistadipsichiatria.itnih.gov. Sustained administration of trazodone has been shown to enhance serotonergic neurotransmission, a process partially mediated by reuptake blockade and the activation of postsynaptic 5-HT1A receptors nih.gov. At therapeutic doses, occupancy of brain 5-HT2A receptors can reach near saturation (90% to 97% at 50-200 mg/day), while serotonin transporter (SERT) occupancy is estimated at 86% at 100 mg/day and 90% at 150 mg/day wikipedia.org. The active metabolite of trazodone, meta-chlorophenylpiperazine (m-CPP), also contributes to its pharmacological activity patsnap.comhres.capharmgkb.orgwikipedia.orgrivistadipsichiatria.itijrpr.com. m-CPP acts as a potent 5-HT2C agonist and a partial agonist at several other serotonin receptor subtypes hres.capharmgkb.orgrivistadipsichiatria.itijrpr.com. Trazodone reduces neurotransmitters associated with arousal effects, including serotonin nih.govsandstonecare.com.
Noradrenergic and Dopaminergic System Interactions
Trazodone significantly interacts with adrenergic systems, primarily through its antagonistic effects on alpha-1 adrenergic receptors nih.govpatsnap.comresearchgate.nethres.cacambridge.orgdrugbank.comwikipedia.orgrivistadipsichiatria.itnih.govijrpr.com. This alpha-1 adrenergic blockade contributes to the sedative properties of the drug patsnap.com. Trazodone demonstrates weaker or moderate affinity for alpha-2 adrenergic receptors hres.cawikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.plresearchgate.net. Animal studies suggest that trazodone may enhance the release of norepinephrine (B1679862) from neuronal tissue medcentral.com. Furthermore, long-term administration of trazodone in animal models has been reported to decrease the number of beta-adrenergic binding sites in the brain medcentral.com. Regarding the dopaminergic system, trazodone does not appear to directly influence the reuptake of dopamine (B1211576) within the central nervous system medcentral.com. However, the antagonism of 5-HT2C receptors by trazodone may indirectly lead to an increase in the release of both dopamine and noradrenaline in the prefrontal cortex researchgate.net. Electrophysiological studies in rats indicate that while trazodone administration did not alter the firing activity of dopamine neurons, it reversed the inhibitory effect of a 5-HT2C receptor agonist on dopamine neuronal firing, suggesting an antagonistic action at this receptor researchgate.net. Additionally, short-term trazodone administration enhanced norepinephrine neuron firing, and prolonged treatment increased the percentage of neurons discharging in burst researchgate.net.
Cellular and Subcellular Effects
The molecular actions of trazodone extend to the cellular and subcellular levels, influencing receptor dynamics and the function of various brain cell types.
Postsynaptic Receptor Binding and Adaptive Changes
Trazodone's pharmacological actions stem from its differential binding affinities to a range of neurotransmitter receptors wikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.pl. This includes potent antagonism at 5-HT2A receptors, moderate antagonism at 5-HT2C receptors, partial agonism at 5-HT1A receptors, and antagonism at alpha-1 adrenergic and H1 histamine (B1213489) receptors nih.govpatsnap.comresearchgate.netwikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.pl.
The table below summarizes some reported binding affinities (Ki values) of trazodone hydrochloride for various receptors:
| Receptor Target | Reported Ki (nM) | Reference |
| 5-HT2A | Not specifically listed as K_i, but described as potent antagonist, near saturation at low doses | wikipedia.orgnih.gov |
| 5-HT2B | 78.4 | rivistadipsichiatria.it |
| 5-HT2C | 224 | rivistadipsichiatria.it |
| α1A | 153 | rivistadipsichiatria.it |
| α2C | 155 | rivistadipsichiatria.it |
| 5-HT1A | 118 | rivistadipsichiatria.it |
| H1 | 220, 350, 500, 1100 (range) | wikipedia.org |
Beyond acute receptor binding, long-term administration of trazodone induces adaptive changes in postsynaptic neuronal receptor binding sites medcentral.com. Studies have shown that prolonged treatment with trazodone decreases the number of postsynaptic serotonergic (5-HT2) and beta-adrenergic binding sites in animal brains medcentral.com. This decrease in binding sites is associated with a functional increase in serotonergic activity medcentral.com. It has been suggested that these postsynaptic receptor modifications are primarily responsible for the antidepressant effects observed during long-term trazodone administration medcentral.com. The proneurogenic effects of trazodone, which include promoting neuronal differentiation of neural progenitor cells, have been found to be mediated by its 5-HT2A and 5-HT2C antagonism in both murine and human cells acs.org.
Effects on Glial Cells (e.g., Astrocytes and Inflammatory Mediator Release)
Recent research highlights the significant impact of trazodone on glial cells, including astrocytes and microglial cells, particularly concerning their role in inflammatory processes within the central nervous system nih.govnih.govnih.govresearchgate.netjofph.com. Trazodone has been shown to decrease the release of pro-inflammatory mediators and modulate the expression of trophic and transcription factors in human astrocytes nih.govnih.govnih.gov. In studies investigating inflammatory insults, such as those induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), trazodone effectively counteracts the anti-proliferative effects in astrocytes nih.govnih.gov. Furthermore, trazodone influences astrocyte metabolic support to neurons by mitigating inflammation-mediated decreases in lactate (B86563) nih.govnih.gov. It also demonstrates a neuroprotective capacity, shielding neuronal-like cells from neurotoxicity induced by activated astrocytes nih.govnih.gov. At a molecular level, trazodone reduces inflammatory mediators such as interleukin-6, c-Jun NH2-terminal kinase, and nuclear factor κB within astrocytes nih.govnih.gov. Its cellular signaling effects include activating the AKT pathway and inhibiting extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways in astrocytes nih.govnih.gov. Beyond astrocytes, trazodone also influences microglial cells. It suppresses inflammation and oxidative stress in microglial cells (e.g., BV-2 cells) by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as reactive oxygen species researchgate.netjofph.com. This anti-inflammatory action in microglia is associated with the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway jofph.com. Ultimately, trazodone's treatment protects neuronal-like cells from inflammatory damage by inhibiting key inflammatory signaling pathways (NF-κB, p38, JNK) and enhancing anti-inflammatory signaling molecules such as interleukin-10, brain-derived neurotrophic factor (BDNF), and cAMP response element-binding protein (CREB) unipi.it.
Impact on Gene Transcription (e.g., cAMP/Ca2+-responsive element (CRE) and CREB1)
This compound has been shown to influence gene transcription, notably impacting the expression of transcription factors like cAMP response element-binding protein (CREB) researchgate.netacs.orgnih.govmedchemexpress.com. Studies in human neuronal-like cells demonstrate that trazodone significantly increases the messenger RNA (mRNA) expression of CREB acs.orgmedchemexpress.com. This effect is suggested to be mediated, in part, by its agonistic activity at the 5-HT1A receptor, which can activate the MEK1/2 and pERK pathways, ultimately leading to an increase in CREB researchgate.netresearchgate.net.
Furthermore, trazodone's antagonistic activity at the 5-HT2A receptor may contribute to its influence on gene transcription by counteracting the increase in inflammatory cytokines and pro-apoptotic proteins through p38 and NF-kB pathway deactivation researchgate.net. This dual action—promoting pro-survival transcription factors like CREB while mitigating pro-inflammatory pathways—highlights a complex regulatory role of trazodone in cellular gene expression researchgate.netresearchgate.net.
Neuroprotective and Neurotrophic Hypotheses
This compound exhibits putative neuroprotective and neurotrophic effects, suggesting a role beyond its antidepressant activity, particularly in the context of neurodegenerative disorders sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.gov. This potential is supported by its ability to promote the secretion of neurotrophic factors from cultured human astrocytes and to enhance neuronal differentiation of mouse and human neural progenitor cells jgerontology-geriatrics.com.
Inhibition of eIF2α-P-mediated Translational Repression Pathway
A significant neuroprotective mechanism attributed to this compound involves its ability to inhibit the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation-mediated translational repression pathway sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.govnih.govresearchgate.netresearchgate.net. Overactivation of the PERK/eIF2α-P branch of the unfolded protein response (UPR) is observed in the brains of patients with Alzheimer's disease and related neurodegenerative disorders sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.govnih.govresearchgate.netnih.govalzheimersnewstoday.com. This sustained overactivation leads to prolonged attenuation of global protein synthesis, contributing to memory impairment and neuronal loss alzdiscovery.orgnih.govnih.govresearchgate.netnih.gov.
Trazodone, identified through screenings of small molecule libraries, has been shown to reverse eIF2α-P-mediated translational attenuation both in vitro and in vivo sciencemediacentre.orgnih.govnih.govresearchgate.netresearchgate.net. This action restores protein synthesis rates, which is crucial for neuronal health and function sciencemediacentre.orgnih.govnih.govresearchgate.net. While trazodone reduces the levels of activating transcription factor 4 (ATF4), a downstream effector of the eIF2α-P pathway, it does so without directly affecting the levels of phosphorylated eIF2α, suggesting its site of action is downstream of eIF2α-P, likely at the level of the ternary complex researchgate.netfaimallusr.com.
Influence on Protein Misfolding and Aggregate Accumulation (e.g., tauopathies)
Protein misfolding and aggregate accumulation are common features of several neurodegenerative disorders, including tauopathies sciencemediacentre.orgjgerontology-geriatrics.complantsjournal.com. This compound has demonstrated an influence on these pathological processes. In mouse models of tauopathy-frontotemporal dementia, trazodone treatment has been shown to reduce phosphorylated tau (p-tau) burden nih.govnih.govresearchgate.netnih.gov. The UPR activation, which trazodone inhibits, is correlated with tau burden in tauopathies, and the PERK–eIF2α pathway can induce inflammasome activation, further linking trazodone's mechanism to the amelioration of tau pathology nih.gov. The drug's ability to restore protein synthesis rates, which are dysregulated during disease, contributes to its beneficial effects on protein misfolding pathologies nih.govnih.govbiorxiv.org.
Mechanisms of Neuronal Loss Reduction
The reduction of neuronal loss by this compound is a multifaceted process linked to its impact on protein synthesis, synaptic and mitochondrial health, and inflammation sciencemediacentre.orgnih.govnih.govnih.govoup.com. By inhibiting the eIF2α-P-mediated translational repression, trazodone helps to restore global protein synthesis rates, thereby preventing the depletion of key proteins essential for synaptic and mitochondrial function sciencemediacentre.orgnih.govnih.govbiorxiv.orgoup.com. In mouse models of neurodegeneration, trazodone treatment has been shown to significantly reduce neuronal loss and hippocampal atrophy sciencemediacentre.orgnih.govnih.govresearchgate.net.
Specifically, trazodone treatment has been observed to restore reduced numbers of mitochondria and synapses to wild-type levels in prion-diseased mice, and to restore impaired mitochondrial function crucial for synaptic and neuronal health nih.govoup.com. Furthermore, trazodone reduces neuroinflammation by decreasing pro-inflammatory signaling (e.g., IL-6, IFN-γ, NF-kB, p38, and JNK) and enhancing anti-inflammatory signaling (e.g., IL-10 and BDNF) researchgate.netacs.orgnih.govmedchemexpress.comresearchgate.net. This anti-inflammatory action, coupled with the restoration of protein synthesis, contributes to its neuroprotective effects and the reduction of neuronal death researchgate.net.
Table of Research Findings on this compound
| Mechanism of Action / Effect | Observed Outcome | Model System | Key Findings | Citation |
| Gene Transcription - CREB1 | Increased mRNA expression of CREB | Human neuronal-like cells | Enhanced CREB and BDNF expression, decreased pro-inflammatory cytokines, involved 5-HT1A receptor agonism and 5-HT2A receptor antagonism. | researchgate.netacs.orgnih.govmedchemexpress.comresearchgate.net |
| Neuroprotection / Neurotrophic | Promoted secretion of neurotrophic factors, enhanced neuronal differentiation | Cultured human astrocytes, mouse/human neural progenitor cells | Suggests potential as a neuroprotective agent. | jgerontology-geriatrics.com |
| Inhibition of eIF2α-P-mediated Translational Repression Pathway | Reversed translational attenuation, restored protein synthesis rates | Mouse models of prion disease, tauopathy-frontotemporal dementia, in vitro HEK293 cells | Prevents memory impairment and neuronal loss by re-establishing translation, acts downstream of eIF2α-P. | sciencemediacentre.orgalzdiscovery.orgnih.govnih.govresearchgate.netresearchgate.netnih.govfaimallusr.com |
| Protein Misfolding and Aggregate Accumulation (Tauopathies) | Reduced p-tau burden | Mouse models of tauopathy-frontotemporal dementia | Contributes to neuroprotection in tauopathies. | nih.govnih.govresearchgate.netnih.gov |
| Neuronal Loss Reduction | Reduced neuronal loss, hippocampal atrophy, restored synaptic and mitochondrial function | Mouse models of neurodegeneration (prion disease, tauopathy) | Preserves neuronal integrity by restoring protein synthesis, synaptic and mitochondrial health, and reducing neuroinflammation. | researchgate.netsciencemediacentre.orgnih.govnih.govresearchgate.netnih.govbiorxiv.orgoup.com |
Preclinical Research Paradigms and Findings
In Vitro Studies
Preclinical in vitro investigations into trazodone (B27368) hydrochloride have elucidated its diverse interactions with neurotransmitter receptors, its metabolic pathways involving cytochrome P450 enzymes, and its effects on cellular integrity.
Trazodone functions as a mixed agonist and antagonist at various serotonin (B10506) receptors, an antagonist at adrenergic receptors, and a weak histamine (B1213489) H1 receptor antagonist wikipedia.org. Specifically, it acts as an antagonist at 5-HT2A and 5-HT2B receptors, and as a partial agonist at the 5-HT1A receptor wikipedia.org. Its antagonistic activity extends to α1- and α2-adrenergic receptors, with a particularly strong antagonism observed at α1-adrenergic receptor subtypes and weak activity against α2-adrenergic receptors wikipedia.org. Trazodone also exhibits binding to the 5-HT2C receptor, albeit with lower affinity than for the 5-HT2A receptor wikipedia.org. Furthermore, it demonstrates weak affinity for the histamine H1 receptor, with reported Ki values ranging from 220 nM to 1100 nM wikipedia.org. Trazodone moderately inhibits the serotonin transporter (SERT).
Its main active metabolite, meta-chlorophenylpiperazine (mCPP), presents a different pharmacological profile, acting as an agonist of various serotonin receptors. In contrast to trazodone, mCPP exhibits relatively low affinity for α1-adrenergic receptors but high affinity for α2-adrenergic receptors and weak affinity for the H1 receptor. mCPP is also identified as a potent 5-HT2C antagonist and a partial antagonist at several other serotonin receptor subtypes wikipedia.org.
Brain receptor occupancy studies estimate that approximately 50% of brain 5-HT2A receptors are blocked by 1 mg of trazodone, with nearly complete saturation achieved at 10 mg. For the serotonin transporter (SERT), occupancy is estimated at 86% with a daily dose of 100 mg and 90% at 150 mg/day. At daily doses of 100 to 150 mg, trazodone can nearly completely occupy both 5-HT2A and 5-HT2C receptors. Targets with high affinity, such as 5-HT2A and α1B (with Ki values of 14 nM and 15 nM, respectively), showed receptor occupancy for over 24 hours wikipedia.org.
Table 1: Trazodone Hydrochloride Receptor Binding Affinities (Ki Values)
| Receptor Target | Ki (nM) | Action | References |
| 5-HT2A | 35.6 | Antagonist | |
| 5-HT2B | 78.4 | Antagonist | |
| 5-HT2C | 224 | Antagonist | |
| 5-HT1A | 118 | Partial Agonist | |
| α1A-adrenergic | 153 | Antagonist | |
| α2C-adrenergic | 155 | Antagonist | |
| Histamine H1 | 220, 350, 500, 1100 | Weak Antagonist | wikipedia.org |
| Serotonin Transporter (SERT) | 367 | Inhibitor |
In vitro studies using human liver microsomal preparations have identified cytochrome P450 (CYP) 3A4 as the primary isoform responsible for the metabolism of trazodone into its active metabolite, mCPP. The formation of mCPP from trazodone in liver microsomes has a Michaelis constant (K(m)) of 163 ± 21 µmol/L.
CYP3A-mediated clearance of trazodone is subject to inhibition by various agents. Ketoconazole, a known CYP3A inhibitor, competitively impaired mCPP formation with an inhibition constant (Ki) of 0.12 ± 0.01 µmol/L. Among human immunodeficiency virus protease inhibitors (HIVPIs), ritonavir (B1064) demonstrated potent inhibition of mCPP formation in liver microsomes with a Ki of 0.14 ± 0.04 µmol/L. Indinavir also acted as a strong inhibitor, while saquinavir (B1662171) and nelfinavir (B1663628) showed weaker inhibitory effects. Furthermore, CYP2D6 activity in human liver microsomes significantly correlated with the metabolism of mCPP to p-hydroxy-mCPP (OH-mCPP). This compound, however, did not exhibit any significant inhibitory or activating effect on the activity of cytosolic rat liver thioredoxin reductase (TrxR) in vitro.
Table 2: Key Enzyme Inhibition Parameters for Trazodone Metabolism
| Enzyme Target | Inhibitor | Ki (µmol/L) / Role | References |
| CYP3A4 | - | Major Metabolizing Isoform (for mCPP formation) | |
| CYP3A | Ketoconazole | 0.12 ± 0.01 (Competitive Inhibitor) | |
| CYP3A | Ritonavir | 0.14 ± 0.04 (Potent Inhibitor) | |
| CYP3A | Indinavir | Strong Inhibitor | |
| CYP3A | Saquinavir | Weaker Inhibitor | |
| CYP3A | Nelfinavir | Weaker Inhibitor | |
| CYP2D6 | - | Metabolizes mCPP to OH-mCPP | |
| Thioredoxin Reductase (TrxR) | Trazodone HCl | No significant inhibition/activation |
In vitro studies have assessed the impact of trazodone on cellular viability and proliferation across various cell types. In human neuronal-like cells, incubation with trazodone at concentrations ranging from 1 nM to 10 µM for 24 or 72 hours did not significantly affect cell viability or proliferation under physiological conditions. Similarly, in a study involving healthy ovarian cells (IHOEC) and ovarian cancer cell lines (OVCAR-3 and A2780), trazodone at concentrations between 0.1 µM and 20 µM showed no significant effect on cell viability.
However, some studies indicate dose-dependent effects. Reduced cell viability was observed in primary rat hepatocyte cultures exposed to trazodone at concentrations of 250 µM and above for 60 minutes, with this reduction intensifying over longer incubation periods (120 and 180 minutes). Beyond its direct effects on viability, trazodone has demonstrated protective properties in cellular models. It has been shown to protect human neuronal-like cells from inflammatory insult by inhibiting key signaling pathways, specifically NF-κB, p38, and JNK. Furthermore, in human astrocytes, trazodone was found to reverse the decrease in proliferation induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) stimulation.
Enzyme Inhibition Studies (e.g., CYP P450)
Animal Models of Psychiatric and Neurological Disorders
Preclinical investigations using animal models have provided insights into the antidepressant, anxiolytic, and sleep-modulating properties of trazodone, as well as its neuroprotective potential in neurological disorders.
Preclinical studies utilizing animal models have highlighted the antidepressant and anxiolytic efficacy of trazodone. Beyond its direct psychiatric applications, trazodone has demonstrated significant neuroprotective effects in mouse models of neurodegenerative diseases. In models of tauopathy-frontotemporal dementia and prion disease, clinically relevant doses of trazodone administered over prolonged periods resulted in marked neuroprotection. This included a reduction in hippocampal atrophy, a rescue of memory deficits, and a significant prolongation of survival, without inducing systemic toxicity. In tauopathy mice, trazodone also contributed to a reduction in p-tau burden.
In a mouse model of stroke, specifically middle cerebral artery occlusion (MCAo), trazodone administration led to modest improvements in motor-sensory function during the acute post-stroke phase in both aged and young animals. An antidepressant effect was also noted in aged animals following the stroke. For instance, in an adhesive tape test, aged animals treated with trazodone showed a significant reduction in the time required to detect the adhesive tape between days 9 and 12 post-stroke, compared to untreated controls.
Studies involving electroencephalogram (EEG) and electromyography (EMG) in rodents have provided detailed insights into how trazodone influences sleep architecture. Acute oral administration of trazodone to C57BL/6J mice, at doses of 10, 40, and 60 mg/kg, led to a dose-dependent increase in non-rapid eye movement (NREM) sleep duration and a corresponding increase in delta power during NREM sleep. Concurrently, a reduction in rapid eye movement (REM) sleep duration was observed. These changes in sleep architecture, particularly the enhancement of delta power, are consistent with the slow-wave sleep promotion seen in human clinical studies with trazodone. These effects on sleep were found to persist, albeit to a lesser extent, after six consecutive days of dosing.
While similar findings of increased NREM sleep duration were reported in rats, the effects were less pronounced or persistent at lower doses (2.5 mg/kg and 10 mg/kg). In a tauopathy mouse model (rTg4510), chronic trazodone treatment over an eight-week period selectively enhanced faster EEG oscillations and increased REM sleep duration. This treatment also resulted in a reduction of relative EEG theta activity during REM sleep and an increase in EEG alpha power. However, trazodone did not alter the total EEG power during either sleep or wakefulness in these mice. The sleep-enhancing effects of antidepressants possessing 5-HT2 antagonist properties, including trazodone, are primarily associated with increased slow-wave sleep and improved sleep efficiency, typically without significant alterations in REM sleep. This slow-wave sleep promoting effect is believed to be mediated via 5-HT2A and 5-HT2C receptors.
Neurodegenerative Disease Models (e.g., Prion Disease, Alzheimer's, Frontotemporal Dementia)
Preclinical studies have demonstrated the neuroprotective potential of Trazodone HCl across several neurodegenerative disease models, primarily by modulating the unfolded protein response (UPR) pathway.
Prion Disease Models: In prion-diseased mice, Trazodone HCl has been shown to restore protein synthesis rates, prevent the emergence of neurological signs, significantly reduce neuronal loss in regions like the hippocampus, and prolong survival nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgresearchgate.netresearchgate.net. The therapeutic effect is attributed to its ability to inhibit the eIF2α-P branch of the UPR, which is overactivated in these conditions and leads to sustained translational repression nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgalzdiscovery.orgresearchgate.netnih.gov.
Alzheimer's Disease (AD) Models: Research in mouse models of AD indicates that Trazodone HCl inhibits the eIF2α-P branch of the UPR, a pathway known to be overactivated in AD brains alzdiscovery.org. Modulation of this pathway by Trazodone HCl restores global protein synthesis rates and exerts neuroprotective effects nih.govoup.combiorxiv.orgnih.gov. In the APP NL-F mouse model of AD, chronic oral administration of Trazodone HCl at 60 mg/kg was observed to increase Non-Rapid Eye Movement (NREM) sleep duration, a factor suggested to potentially slow AD progression oup.comresearchgate.net.
Frontotemporal Dementia (FTD) Models: In mouse models of tauopathy FTD, Trazodone HCl restored protein production rates, rescued memory deficits, and reduced hippocampal atrophy (brain shrinkage) nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgresearchgate.netresearchgate.net. Furthermore, studies revealed that Trazodone HCl reduced p-tau burden in these models nih.govresearchgate.net. This neuroprotective action is also linked to its modulatory effects on the UPR pathway nih.govoup.combiorxiv.orgresearchgate.net.
Cognitive and Behavioral Assessments in Animal Models
Preclinical investigations have explored the effects of Trazodone HCl on both cognitive and behavioral parameters in various animal models.
Cognitive Effects: In prion-diseased mice and tauopathy FTD mouse models, Trazodone HCl has been demonstrated to restore memory deficits nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgresearchgate.netresearchgate.net. This improvement in memory is thought to be linked to Trazodone HCl's ability to restore neuronal protein synthesis rates nih.gov.
Behavioral Effects: Trazodone HCl exhibits central nervous system (CNS) depressant properties, leading to reduced motor activity and increased hexobarbital-induced sleeping time in cats, rats, and mice hres.ca. It has also been shown to inhibit conditioned avoidance responding in rats hres.ca. In studies involving dogs, Trazodone HCl effectively reduced stress-associated behaviors and anxiety, and decreased the required doses of induction agents during surgical procedures mdpi.com. Similarly, in cats, Trazodone HCl administration resulted in significantly lower stress scores during veterinary visits veterinaryevidence.org. However, some studies evaluating Trazodone HCl for facilitating post-surgical calmness in dogs did not find a significant difference compared to a placebo researchgate.net. In a C57BL6 mouse stroke model, Trazodone HCl administration showed beneficial neuroprotective effects and improved behavioral recovery, such as enhanced narrow beam crossing speed, in young animals during chronic post-stroke phases nih.gov. Conversely, acute administration of Trazodone HCl in rats temporarily slowed motricity recovery nih.gov. In sleep studies, acute oral administration of Trazodone HCl to C57BL/6J mice resulted in a dose-dependent increase in NREM sleep duration oup.comresearchgate.netbiorxiv.org. Chronic administration in AD mouse models also showed an increase in NREM sleep oup.comresearchgate.net.
Studies on Erectile Function and Priapism Mechanisms
Preclinical research has investigated the mechanisms by which Trazodone HCl may influence erectile function and, in some cases, induce priapism.
Erectile Function: Trazodone HCl's influence on erectile function is believed to be associated with its antagonism of alpha-adrenergic receptors hres.cadroracle.aiauajournals.orgwikipedia.orghres.cafda.gov. This antagonism can lead to the relaxation of penile vascular and corporal smooth muscle, thereby enhancing arterial inflow and facilitating an erection auajournals.org. The mechanism is thought to involve the regulation of serotonergic and alpha-adrenolytic activity researchgate.net. Preclinical studies indicate Trazodone HCl is a potent α1-adrenergic receptor antagonist with comparatively weaker α2-adrenergic receptor activity hres.cafda.govrivistadipsichiatria.it.
Priapism Mechanisms: While the precise mechanism is not fully elucidated, the occurrence of priapism associated with Trazodone HCl is linked to its alpha-adrenergic blocking effects hres.cadroracle.aiwikipedia.orghres.cafda.govresearchgate.net. This effect, particularly at alpha-1 receptors in penile tissue, can lead to prolonged erections droracle.ai. This action results in smooth muscle relaxation within the corpus cavernosum, increasing blood flow into the penis while concurrently reducing venous outflow droracle.ai.
Comparative Pharmacokinetic and Pharmacodynamic Studies in Animal Species
Comparative pharmacokinetic and pharmacodynamic studies in various animal species provide insights into the drug's absorption, distribution, metabolism, and effects across biological systems.
Species-Specific Metabolic Differences
Trazodone HCl is generally well absorbed after oral administration. In dogs, the absolute bioavailability after oral administration has been reported to be approximately 84.6% avma.org. However, peak plasma concentrations in dogs typically occur within 8 to 12 hours after oral administration for most animals, which is a longer time to maximum concentration (Tmax) compared to humans, and can exhibit substantial individual variability avma.org.
The metabolic fate of Trazodone HCl differs between species. For instance, in rabbits, the metabolic profile of Trazodone HCl varies from that observed in rats, with the presence of a distinct basic metabolite in rabbit liver, brain, plasma, and urine nih.gov. The rate of Trazodone HCl metabolism by liver microsomes from mice is approximately 1 to 5 times higher than that observed with rat or rabbit liver microsomes nih.gov. Interestingly, the concentration pattern of Trazodone HCl in human blood following a single dose is more akin to that in rabbits than in rats nih.gov.
In humans, in vitro studies using liver microsomes have shown that Trazodone HCl is metabolized to its active metabolite, m-chlorophenylpiperazine (m-CPP), primarily by the cytochrome P450 3A4 (CYP3A4) enzyme hres.ca. Drug-drug interactions can affect Trazodone HCl metabolism: ritonavir, a strong CYP3A4 and CYP2D6 inhibitor, increased Trazodone HCl peak plasma levels by 1.4-fold and the area-under-the-curve (AUC) by 2.4-fold hres.cawikipedia.org. Conversely, carbamazepine, a strong CYP3A4 inducer, was found to reduce Trazodone HCl concentrations by 60% to 74% hres.cawikipedia.org.
Brain Penetration and Tissue Concentrations
Both Trazodone HCl and its active metabolite m-CPP rapidly appear in plasma and brain tissue following a single intraperitoneal dose in rats nih.govresearchcommons.org. Notably, brain concentrations of Trazodone HCl were observed to exceed those in plasma in rats after a single administration nih.govresearchcommons.org. While plasma concentrations of m-CPP were generally lower than those of Trazodone HCl, m-CPP concentrations exceeded Trazodone HCl levels in brain tissue following a single dose in rats nih.govresearchcommons.org.
In chronic administration studies in rats utilizing osmotic mini-pumps, a significant linear relationship was established between Trazodone HCl concentrations in plasma and brain at steady-state (r=0.96, p<0.0001) nih.govresearchcommons.org. However, in contrast to acute administration, m-CPP concentrations at steady-state were lower than Trazodone HCl concentrations in brain tissue in these chronic studies, suggesting a lack of stationarity in Trazodone HCl's disposition over time nih.govresearchcommons.org. Trazodone HCl and m-CPP were also detected in fetal and placental tissues in rats, with the placenta exhibiting the highest concentrations nih.govresearchcommons.org. In mice treated intraperitoneally with 40 mg/kg Trazodone HCl, plasma and brain levels peaked at 30 minutes post-dosing biorxiv.org. Chronic treatment in mice revealed no significant accumulation of Trazodone HCl or m-CPP, consistent with their relatively short half-lives and no observed metabolic induction biorxiv.org. In rabbits, following oral administration of 4 mg/kg 14C-Trazodone HCl, the concentration of unchanged Trazodone HCl in the brain was higher than in plasma at 3 hours post-dosage nih.gov.
The following table summarizes selected pharmacokinetic parameters:
Table 1: Select Pharmacokinetic Parameters of Trazodone HCl in Animal Species
| Species | Route of Administration | Elimination Half-life (minutes) | Absolute Bioavailability (%) | Tmax (minutes) | Brain:Plasma Ratio (single dose) |
| Dogs | IV | 169 ± 53 | - | - | - |
| Dogs | Oral | 166 ± 47 | 84.6 ± 13.2 | 445 ± 271 | - |
| Horses | IV | 515 ± 113 (8.58 ± 1.88 hours) | - | - | - |
| Horses | Oral | 427 ± 102 (7.11 ± 1.70 hours) | 63.0 | 90-180 | - |
| Rats | IP (single) | - | - | Rapid appearance | Brain > Plasma (Trazodone) nih.govresearchcommons.org |
| Rabbits | Oral | - | - | 180 | Brain > Plasma (unchanged Trazodone) nih.gov |
Note: Data extracted from various preclinical studies. Specific values and standard deviations may vary across studies and methodologies. avma.orgnih.govresearchcommons.orgavma.org
Investigative Methodologies in Preclinical Research
Preclinical research on Trazodone HCl employs a diverse array of investigative methodologies to elucidate its mechanisms of action, therapeutic potential, and pharmacokinetic profile.
In Vitro Studies:
Small-Molecule Library Screening: This involves high-throughput screening of large compound libraries, such as the National Institute for Neurological Disorders and Stroke (NINDS) library, to identify compounds with specific activities, such as anti-eIF2α-P activity alzdiscovery.orgcam.ac.ukpadiracinnovation.orgresearchgate.netresearchgate.net.
Cellular Assays: Luciferase expression assays (e.g., in CHOP::luciferase cells) are utilized to quantify the inhibition of eIF2α-P, a key component of the UPR pathway researchgate.net.
Drug Metabolism Studies: In vitro studies using human liver microsomes are conducted to identify the metabolic pathways and specific cytochrome P450 (CYP) enzymes (e.g., CYP3A4) involved in Trazodone HCl metabolism hres.ca.
In Vivo Animal Models:
Neurodegenerative Disease Models: Common models include prion-diseased mice, tauopathy FTD mice (e.g., rTg4510 model), and the APP NL-F mouse model for Alzheimer's disease nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgresearchgate.netresearchgate.netresearchgate.netoup.comresearchgate.netresearchgate.net. Stroke models, such as middle cerebral artery occlusion (MCAo) in C57BL6 mice, are also employed to study neuroprotective effects nih.gov.
Behavioral Assessment Models: These include studies in dogs for reducing pre-surgical stress, facilitating post-surgical calmness, and managing anxiety during veterinary visits mdpi.comresearchgate.netcuny.edu. Cats are also used to assess stress reduction during veterinary examinations veterinaryevidence.org. General behavioral tests, such as assessment of motor activity, conditioned avoidance responding, and hexobarbital-induced sleeping time, are conducted in rats, cats, and mice hres.ca. Cognitive functions, including object recognition memory, are assessed in FTD mouse models nih.govresearchgate.net. Automated tools are used to evaluate behavioral outcomes in stroke models, such as adhesive tape detection and narrow beam crossing nih.gov.
Pharmacokinetic/Pharmacodynamic Studies: Trazodone HCl is administered via various routes, including oral, intravenous (IV), and intraperitoneal (IP), to assess its absorption and distribution avma.orgnih.govnih.govresearchcommons.orgbiorxiv.orgavma.org. Osmotic mini-pumps are frequently used for chronic drug administration to achieve steady-state concentrations nih.govresearchcommons.org.
Biochemical and Histopathological Analyses:
Protein Synthesis Rate Measurement: Techniques like non-canonical amino acid tagging (NCAT) are employed to measure de novo protein synthesis in brain tissue, particularly in the context of UPR modulation nih.govoup.combiorxiv.org.
Neuropathological Assessment: This involves histological evaluation of brain tissue to quantify neuronal loss, assess hippocampal atrophy, and measure levels of misfolded proteins like p-tau burden nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgresearchgate.netresearchgate.net.
Neurotransmitter and Endorphin Measurement: Biochemical assays, such as radioimmunoassay (RIA), are used to quantify levels of neurotransmitters or related compounds like beta-endorphins in serum and brain tissue biochemia-medica.com.
Ethical Considerations: All preclinical research involving animal models is conducted in strict adherence to established ethical guidelines, often under the approval of institutional ethics committees and in accordance with directives such as the Canadian Council on Animal Care guidelines or Directive 2010/63/EU governing animal research in Europe nih.govresearchgate.net.
Microdialysis for Neurotransmitter Dynamics
Methodology In vivo microdialysis is a robust technique used in preclinical research to assess the dynamics of neurotransmitters in specific brain regions. For this compound, this method has been applied to investigate its brain pharmacokinetics and pharmacodynamics, particularly in areas like the rat striatum nih.gov. The methodology typically involves coupling microdialysis with sensitive microbore high-performance liquid chromatographic methods, often with electrochemical detection (LC-ED), for precise quantification of this compound, serotonin (5-HT), and their metabolites nih.gov. Electrophysiological recordings in anesthetized rats have complemented microdialysis studies, examining the impact of sustained this compound administration on the firing activity of specific neuronal populations researchgate.net.
Key Findings Preclinical microdialysis studies have yielded significant findings regarding this compound's influence on key neurotransmitter systems:
Serotonin (5-HT): While some studies using specific dosages and time courses did not observe significant changes in striatal 5-HT or its metabolites following this compound administration via microdialysis, this compound's primary mechanism involves the inhibition of serotonin reuptake and antagonism of 5-HT2A and 5-HT2C receptors nih.govfaimallusr.comresearchgate.netnih.gov. This action on serotonin receptors is crucial to its therapeutic profile.
Dopamine (B1211576) (DA): Investigations into the ventral tegmental area (VTA) in rats revealed that this compound administration over 2 to 14 days did not alter the spontaneous firing activity of dopamine neurons. However, systemic administration of this compound effectively reversed the inhibitory effect induced by the 5-HT2C receptor agonist Ro 60,0175 on dopamine neuronal firing. This observation strongly suggests an antagonistic action of this compound at the 5-HT2C receptor, which may contribute to an increase in dopamine release within the prefrontal cortex researchgate.net.
Norepinephrine (B1679862) (NE): Studies in the locus ceruleus (LC) showed that this compound significantly enhanced norepinephrine neuron firing after 2 days of administration. Although the firing rate returned to baseline after 14 days, the percentage of neurons exhibiting burst firing increased researchgate.net. Furthermore, systemic this compound reversed the inhibitory action of the 5-HT2A agonist DOI on norepinephrine neuron firing, indicating an antagonistic effect at 5-HT2A receptors researchgate.net. This compound also demonstrates antagonistic properties at α1 and α2-adrenergic receptors nih.govfaimallusr.comresearchgate.netresearchgate.net.
The summary of neurotransmitter dynamics findings is presented in the table below:
| Neurotransmitter | Brain Region / System | Key Effect of this compound | Reference |
| Serotonin (5-HT) | Striatum (Rat) | No significant changes in 5-HT or its metabolite observed in one study; known reuptake inhibition and 5-HT2A/2C antagonism. faimallusr.comresearchgate.netnih.gov | nih.gov |
| Dopamine (DA) | Ventral Tegmental Area (Rat) | Did not alter DA neuron firing activity; reversed 5-HT2C agonist inhibitory effect on DA firing. researchgate.net | researchgate.net |
| Norepinephrine (NE) | Locus Ceruleus (Rat) | Enhanced NE neuron firing (2 days); increased burst firing (14 days); reversed 5-HT2A agonist inhibitory action. researchgate.net | researchgate.net |
Spectroscopic and Calorimetric Analysis
Methodology Spectroscopic and calorimetric techniques are instrumental in characterizing the physicochemical interactions of this compound with biological components such as lipid membranes and DNA. Key techniques employed include:
Spectroscopic Techniques:
Electron Paramagnetic Resonance (EPR) Spin Labeling: Used to probe the dynamics and ordering of phospholipid membranes, specifically monitoring the head group and alkyl chain regions using spin labels like 5- and 16-doxyl stearic acid core.ac.uknih.gov.
Fourier Transform Infrared (FTIR) Spectroscopy: Applied to investigate changes in the physical properties of phospholipid liposomes upon interaction with this compound and for drug-polymer compatibility studies core.ac.uknih.govijpsr.com.
UV-Vis Spectroscopy: Utilized to study the interaction between this compound and DNA, indicating an effective binding patsnap.comnih.govnih.gov. It also serves for quantitative analysis of the drug ijpsr.com.
Fluorescence Spectroscopy: Employed to examine this compound's interaction with serum albumin and to determine binding mechanisms with DNA, showing a static quenching mechanism core.ac.ukpatsnap.comnih.gov.
Circular Dichroism (CD): Used in DNA binding studies to infer the mode of interaction, often suggesting minor groove binding nih.gov.
Calorimetric Techniques:
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to investigate the thermotropic phase behavior of lipids in model membranes and the thermal changes induced by drug incorporation. It helps determine the effects on phase transition temperatures and enthalpies core.ac.uknih.govijpsr.comresearchgate.netresearchgate.net. DSC has also been used to assess drug-polymer compatibility and purity ijpsr.com.
Key Findings Preclinical studies employing these techniques have provided valuable insights into the interactions of this compound:
Drug-DNA Interaction: Multi-spectroscopic and computational analyses have demonstrated an effective interaction between this compound and DNA patsnap.comnih.gov. UV-Vis titration studies indicate this interaction, while fluorescence studies suggest a static quenching mechanism with moderate binding strength patsnap.comnih.gov. Circular dichroism, alongside molecular docking and dynamic simulations, supports a minor groove binding mode for this compound with DNA, indicating a stable drug-DNA system patsnap.comnih.gov. Interestingly, ionic strength investigations revealed no substantial electrostatic binding interaction between this compound and DNA nih.gov.
The summary of spectroscopic and calorimetric findings is presented in the table below:
| Technique | Target / System | Key Findings | Reference |
| Spectroscopic | |||
| EPR Spin Labeling | PC Liposomes | Causes disorder around head group and alkyl chain regions of phospholipids. | core.ac.uknih.gov |
| FTIR Spectroscopy | PC Liposomes / Drug-Polymer Compatibility | Indicates changes in physical properties of liposomes; confirms drug-polymer compatibility (no chemical interaction). | core.ac.uknih.govijpsr.com |
| UV-Vis Spectroscopy | DNA / Pharmaceutical preparations | Shows effective interaction with DNA; used for quantitative determination. | patsnap.comnih.govnih.gov |
| Fluorescence Spectroscopy | DNA / Serum Albumin | Indicates static quenching mechanism with DNA; investigated interaction with serum albumin. | core.ac.ukpatsnap.comnih.gov |
| Circular Dichroism | DNA | Suggests minor groove binding mode. | nih.gov |
| Calorimetric | |||
| DSC | PC Liposomes / Drug-Polymer Compatibility | Decreases main phase transition temperature, abolishes pre-transition, broadens profile; confirms drug-polymer compatibility (no change in melting endotherms). | core.ac.uknih.govijpsr.com |
Clinical Research Modalities and Therapeutic Applications Excluding Dosage
Major Depressive Disorder (MDD)
Trazodone (B27368) hydrochloride is an established treatment for Major Depressive Disorder in adults. nih.govresearchgate.net Its efficacy has been demonstrated in numerous clinical studies, where it has shown to be comparable to other classes of antidepressants. nih.govdovepress.com
Efficacy Compared to Other Antidepressant Classes (TCAs, SSRIs, SNRIs)
Clinical trials have consistently shown that the antidepressant efficacy of trazodone hydrochloride is comparable to that of other major antidepressant classes, including tricyclic antidepressants (TCAs), selective serotonin (B10506) reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govnih.gov
Studies comparing trazodone to TCAs like amitriptyline (B1667244) and imipramine (B1671792) have found similar therapeutic efficacy in treating depressive symptoms. nih.govrivistadipsichiatria.it In some instances, trazodone has demonstrated a more favorable profile regarding certain side effects, such as anticholinergic effects, which are more common with TCAs. nih.govdovepress.com
When evaluated against SSRIs such as fluoxetine (B1211875), paroxetine, and sertraline, trazodone has shown equivalent antidepressant effects. nih.govrivistadipsichiatria.it Notably, some research suggests that trazodone may be associated with a lower incidence of activating side effects like agitation, anxiety, and insomnia compared to fluoxetine. nih.gov Conversely, sedating effects are more commonly reported with trazodone. nih.gov
| Comparator Class | Specific Drugs Compared | Key Efficacy Findings | Differential Effects Noted |
|---|---|---|---|
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Comparable antidepressant efficacy. nih.govrivistadipsichiatria.it | Trazodone generally has fewer anticholinergic side effects. nih.govdovepress.com |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Paroxetine, Sertraline | Similar antidepressant efficacy. nih.govrivistadipsichiatria.it | Trazodone may have lower rates of activating side effects (e.g., anxiety, insomnia) but higher rates of sedation. nih.gov |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine (B1195380) | Comparable overall antidepressant efficacy. nih.govrivistadipsichiatria.it | Trazodone showed greater improvement in sleep disturbance; venlafaxine showed greater improvement in cognitive disturbance. nih.govrivistadipsichiatria.it |
Monotherapy and Augmentation Strategies
This compound can be utilized as a monotherapy for MDD. researchgate.net It is also employed as an augmentation agent in combination with other antidepressants. researchgate.netfrontiersin.org This dual utility stems from its distinct mechanism of action.
As a monotherapy, trazodone is effective in managing a range of depressive symptoms. nih.govresearchgate.net Its efficacy is particularly noted in patients who also experience symptoms of insomnia, anxiety, and agitation. nih.govdovepress.com
Insomnia and Sleep Disorders
This compound is frequently prescribed for its hypnotic properties to manage insomnia and other sleep disorders, often at lower doses than those used for depression. insomniaclinic.orgnih.gov Its sedative effects are attributed to its antagonist activity at histamine (B1213489) H1 and alpha-1 adrenergic receptors. nih.gov
Hypnotic Efficacy and Sleep Architecture Modulation (NREM, SWS)
Clinical evidence supports the effectiveness of trazodone in improving sleep quality. insomniaclinic.orgnih.gov Polysomnographic studies have revealed that trazodone can modulate sleep architecture. A notable effect is the increase in slow-wave sleep (SWS), also known as deep sleep, which is a component of non-rapid eye movement (NREM) sleep. chronobiologyinmedicine.orgresearchgate.net This increase in SWS is associated with a subjective sense of improved sleep quality. researchgate.net Furthermore, trazodone has been shown to decrease the number of awakenings during the night. chronobiologyinmedicine.org Unlike some other hypnotic agents, trazodone does not typically suppress REM sleep. chronobiologyinmedicine.org
| Sleep Parameter | Effect of Trazodone | Supporting Evidence |
|---|---|---|
| Slow-Wave Sleep (SWS) / Deep Sleep | Increased duration | Associated with better perceived sleep quality. chronobiologyinmedicine.orgresearchgate.net |
| Number of Nocturnal Awakenings | Decreased | Contributes to improved sleep maintenance. chronobiologyinmedicine.org |
| REM Sleep | Generally no significant change | Does not typically suppress this sleep stage. chronobiologyinmedicine.org |
| Sleep Onset Latency | Reduced | Helps in falling asleep faster. insomniaclinic.org |
| Total Sleep Time | Increased | Contributes to overall sleep improvement. insomniaclinic.orgchronobiologyinmedicine.org |
Effects on Sleep Onset Latency and Maintenance
Trazodone has been shown to be effective in addressing difficulties with both falling asleep and staying asleep. insomniaclinic.org It can reduce sleep onset latency, which is the time it takes to fall asleep. insomniaclinic.org Its ability to decrease nocturnal awakenings contributes to improved sleep maintenance throughout the night, leading to an increase in total sleep time. insomniaclinic.orgchronobiologyinmedicine.org
Neurodegenerative Disorders
The potential for repurposing existing drugs for new therapeutic indications has led to significant interest in this compound for the treatment of neurodegenerative conditions. Preclinical studies have provided a rationale for this exploration, suggesting that trazodone may possess neuroprotective properties. plos.orgjgerontology-geriatrics.comalzheimersnewstoday.com
The exploration of this compound as a potential therapeutic agent for Alzheimer's disease and other dementias is rooted in preclinical findings. plos.orgalzheimersnewstoday.com Laboratory studies in mouse models of neurodegenerative diseases have suggested that trazodone may have neuroprotective effects by targeting the unfolded protein response (UPR) pathway, which is implicated in the neuronal damage seen in these conditions. alzheimersnewstoday.comnih.gov Specifically, research has shown that overactivation of the PERK/eIF2α-P branch of the UPR can lead to the suppression of protein synthesis, contributing to memory deficits and neuronal loss. Trazodone has been observed to inhibit this pathway in animal models. alzdiscovery.org
These preclinical observations have spurred clinical investigations to determine if these neuroprotective effects translate to humans. plos.org A systematic review of 16 studies, encompassing both clinical trials and observational studies, examined the effects of trazodone on cognition in various populations, including individuals with Alzheimer's disease and other dementias. alzdiscovery.org The results of these studies have been mixed, with some suggesting a potential benefit, others showing no effect, and some indicating possible cognitive impairment. nih.govalzdiscovery.org
A Phase 2 clinical trial, named REST, is currently underway to more definitively assess the efficacy of trazodone in improving sleep and memory in individuals with mild cognitive impairment due to early Alzheimer's disease. alzheimers.govnih.gov This randomized, double-blind, placebo-controlled, crossover trial will provide more rigorous data on the potential of trazodone to modify the course of cognitive decline in the prodromal stages of Alzheimer's. nih.gov
It is important to note that while preclinical evidence is promising, the clinical evidence for trazodone as a disease-modifying treatment for dementia is still developing and requires further validation through large-scale, long-term clinical trials. plos.orgnih.gov
The impact of this compound on cognitive decline and behavioral symptoms in individuals with dementia has been a significant area of clinical investigation, yielding varied results.
A systematic review of 16 studies, which included clinical trials and observational data, found inconsistent effects on cognition. alzdiscovery.org Among these studies, five reported a beneficial effect, showing improvement or a reduction in cognitive decline, while seven found no significant effect, and four indicated a potential for impaired cognitive function. nih.govalzdiscovery.org The review noted that the effects on cognition might be influenced by factors such as improvements in sleep and depressive symptoms. alzdiscovery.org
One retrospective study suggested a potential benefit, finding that long-term trazodone users with conditions ranging from normal cognition to Alzheimer's disease experienced a slower rate of cognitive decline as measured by the Mini-Mental State Examination (MMSE) compared to non-users. plos.orgalzdiscovery.org This effect was also observed specifically within the subgroup of participants with probable Alzheimer's disease. alzdiscovery.org Conversely, a meta-analysis of data from three naturalistic cohort studies in the UK found that individuals with all-cause dementia taking trazodone experienced a greater mean decline in MMSE scores compared to those taking citalopram. kcl.ac.uknih.gov
Regarding behavioral symptoms, some studies have indicated that trazodone may be beneficial. For instance, a study on patients with frontotemporal dementia showed an improvement in the total score of the Neuropsychiatric Inventory (NPI). meded101.com Another study reported that trazodone was as effective as haloperidol (B65202) in treating agitated behaviors in dementia patients but was better tolerated. droracle.ai However, a Cochrane review concluded that there is insufficient evidence to definitively recommend trazodone for the treatment of behavioral and psychological symptoms of dementia (BPSD), as the included studies did not show statistically significant benefits on various behavioral rating scales compared to placebo. nih.govcochranelibrary.com
The following table summarizes the findings of selected studies on the effects of trazodone on cognitive and behavioral symptoms in dementia:
| Study Type | Population | Key Findings on Cognition | Key Findings on Behavioral Symptoms | Citation |
| Systematic Review | Various (including dementia) | Mixed results: 5 studies showed benefit, 7 no effect, 4 impairment. | - | nih.govalzdiscovery.org |
| Retrospective Study | Normal cognition, MCI, Alzheimer's | Slower MMSE decline in trazodone users. | - | plos.orgalzdiscovery.org |
| Meta-analysis of Cohort Studies | All-cause dementia | Greater MMSE decline compared to citalopram. | Not assessed. | kcl.ac.uknih.gov |
| Randomized Controlled Trial | Frontotemporal Dementia | No significant improvement in MMSE. | Significant improvement in NPI total score. | meded101.com |
| Double-blind Comparison | Dementia with agitation | Not assessed. | As effective as haloperidol with fewer adverse effects. | droracle.ai |
| Cochrane Review | Dementia | No statistically significant benefit. | No statistically significant benefit on behavioral scales. | nih.govcochranelibrary.com |
The potential neuroprotective effects of this compound in humans have been a subject of interest, largely driven by preclinical findings. plos.orgjgerontology-geriatrics.com In laboratory settings, trazodone has been shown to potentially protect brain cells by inhibiting a cellular pathway associated with neurodegeneration. alzheimersnewstoday.com This has led to the hypothesis that trazodone could slow the progression of neurodegenerative diseases. nih.gov
Clinical observations regarding neuroprotection in humans have been mixed and are often intertwined with the compound's effects on other symptoms like depression and sleep disturbances. alzdiscovery.org A systematic review highlighted that the cognitive effects of trazodone might be dependent on the presence of these other conditions. alzdiscovery.org Some studies suggest a potential for delayed cognitive decline with long-term use, which could be interpreted as a clinical manifestation of a neuroprotective effect. nih.gov For example, one retrospective study found that individuals on long-term trazodone treatment had a slower rate of cognitive decline. alzdiscovery.org
However, other clinical studies have not consistently supported a neuroprotective role. A cohort study using UK clinical data found no evidence of a cognitive benefit from trazodone in people with dementia when compared to other antidepressants. kcl.ac.uknih.gov It is important to note that the absence of anticholinergic effects with trazodone is considered an advantage in treating depression in individuals with Alzheimer's disease, as anticholinergic medications can worsen cognition. jgerontology-geriatrics.com
The direct evidence for neuroprotection in human clinical trials remains inconclusive, and further research is needed to substantiate the promising preclinical findings. plos.orgnih.gov
Effects on Cognitive Decline and Behavioral Symptoms
Anxiety Disorders and Agitation
This compound's pharmacological profile, which includes antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, contributes to its anxiolytic and sedative properties. researchgate.netmedigraphic.com These properties have led to its investigation and use in the management of anxiety and agitation in various patient populations.
This compound has demonstrated anxiolytic (anti-anxiety) effects in clinical practice. wikipedia.org Its mechanism of action, which is distinct from many other antidepressants, is thought to contribute to its ability to alleviate anxiety symptoms. researchgate.net The antagonism of 5-HT2A receptors is a key component of this effect. jgerontology-geriatrics.com
Clinical studies have shown that trazodone can be effective in treating generalized anxiety disorder. jgerontology-geriatrics.com It is also considered a useful option for managing anxiety in patients with major depressive disorder. wikipedia.org Furthermore, its anxiolytic properties are beneficial in elderly patients, where it can help manage anxiety and insomnia. jgerontology-geriatrics.com The sedative effects of trazodone, resulting from its antagonist activity at H1 histamine and α1-adrenergic receptors, can also be beneficial for patients experiencing anxiety-related sleep disturbances. jgerontology-geriatrics.com
This compound has been utilized in the management of agitation across several specific patient populations, with varying degrees of success.
Post-stroke patients: Patients who have experienced a stroke often exhibit depressive symptoms accompanied by emotional and behavioral changes such as agitation, anger, and hostility. jgerontology-geriatrics.com Studies have indicated that trazodone can have beneficial effects in post-stroke depression and associated agitation. jgerontology-geriatrics.comdovepress.com One study in a stroke rehabilitation program showed a trend towards greater improvement in activities of daily living for patients treated with trazodone. dovepress.com Another study reported that trazodone improved self-care function in post-stroke individuals. nih.gov
Bipolar disorder: Trazodone has been investigated for the management of psychomotor agitation in patients with bipolar disorder. jgerontology-geriatrics.com A retrospective study of inpatients with bipolar disorder and acute psychomotor activation found that parenteral trazodone was effective in 53.1% of patients, with treatment duration being a predictor of response. nih.gov Other reports also suggest its off-label use for agitation in this population. psychiatriapolska.plnih.gov
Dementia: The use of trazodone for agitation in dementia has been a subject of considerable research. meded101.comdroracle.aicochranelibrary.com Some studies have reported positive outcomes. For instance, one trial found trazodone to be as effective as haloperidol for agitation in dementia, but with better tolerability. nih.gov Another study in patients with frontotemporal dementia showed a significant reduction in the Neuropsychiatric Inventory total score, particularly for symptoms of irritability and agitation. meded101.com However, a comprehensive Cochrane review concluded that there is insufficient evidence to recommend its routine use for behavioral and psychological symptoms in dementia due to a lack of consistent, statistically significant benefits in randomized controlled trials. cochranelibrary.com
The following table summarizes the findings on the use of trazodone for agitation in these specific patient populations:
| Patient Population | Key Findings on Agitation Management | Citation |
| Post-Stroke | Beneficial effects on post-stroke depression and associated agitation. | jgerontology-geriatrics.comdovepress.com |
| Bipolar Disorder | Parenteral trazodone was effective in over half of patients with acute psychomotor activation in a retrospective study. | nih.gov |
| Dementia | Mixed results; some studies show efficacy comparable to antipsychotics with better tolerability, while a major review finds insufficient evidence for a general recommendation. | meded101.comdroracle.aicochranelibrary.comnih.gov |
Application in PTSD-Related Insomnia
This compound is frequently utilized off-label for the management of insomnia and nightmares, which are hallmark symptoms of Post-Traumatic Stress Disorder (PTSD). thieme-connect.comnih.gov While it is considered a second-line treatment option when Selective Serotonin Reuptake Inhibitors (SSRIs) are not effective, its application in this specific context is supported by a growing body of research. rivistadipsichiatria.it
A survey involving 74 patients in an inpatient treatment program for PTSD provided insights into the perceived effectiveness of trazodone for sleep disturbances. thieme-connect.com Of the 60 patients who were able to tolerate the medication, a significant percentage reported positive outcomes. thieme-connect.com Specifically, 72% of these patients found trazodone helpful in reducing the frequency of nightmares, with the average number of nightmare nights per week decreasing from 3.3 to 1.3. thieme-connect.com Furthermore, 92% of the participants reported improvements in sleep onset, and 78% experienced better sleep maintenance. thieme-connect.com
A large-scale, double-blind, three-arm adaptive clinical trial, the VA Cooperative Studies Program #2016, is currently underway to more rigorously evaluate the efficacy of this compound for insomnia in veterans with military-related PTSD. clinicaltrials.gov This study compares trazodone and eszopiclone (B1671324) to a placebo, with the primary outcome being the change in the Insomnia Severity Index (ISI) total score from baseline to week 12. clinicaltrials.gov The study is designed to provide robust data on the effectiveness of medications already widely prescribed for PTSD-related insomnia within the VA healthcare system. clinicaltrials.gov
The American Academy of Sleep Medicine (AASM) has suggested that trazodone may be used to treat nightmares associated with PTSD. nih.gov Research has also indicated that trazodone can improve social and occupational functioning in individuals with PTSD. rivistadipsichiatria.it
Table 1: Summary of Trazodone Application in PTSD-Related Insomnia Studies
| Study Type | Population | Key Findings | Reference |
| Survey | 74 patients with chronic PTSD | 72% of patients who tolerated the medication reported a decrease in nightmares. 92% reported improved sleep onset, and 78% reported improved sleep maintenance. | thieme-connect.com |
| Clinical Trial (Ongoing) | Veterans with military-related PTSD and moderate insomnia | Comparing the efficacy of this compound and eszopiclone to placebo in reducing insomnia symptoms. | clinicaltrials.gov |
Other Emerging and Off-Label Research Areas
Hypoactive Sexual Desire Disorder and Antidepressant-Associated Sexual Dysfunction
This compound has been investigated for its potential role in managing both Hypoactive Sexual Desire Disorder (HSDD) and sexual dysfunction induced by other antidepressants, primarily Selective Serotonin Reuptake Inhibitors (SSRIs). researchgate.netnih.gov
The interest in trazodone for HSDD stems from its pharmacological similarities to flibanserin (B1672775), a medication approved for HSDD. nih.govoup.com Both trazodone and flibanserin act as 5-HT2A receptor antagonists. nih.govoup.com Research has explored whether the prosexual effects of trazodone could be harnessed to treat HSDD. researchgate.netnih.gov One study proposed that a proprietary combination of bupropion (B1668061) and trazodone was superior to bupropion alone in improving sexual desire in premenopausal women with HSDD. oup.com Low-dose trazodone has also been studied as a potential treatment for HSDD. goodrx.com
In the context of antidepressant-associated sexual dysfunction, which can affect up to 70% of patients taking SSRIs, trazodone's mechanism as a serotonin 5-HT2 receptor antagonist is thought to be beneficial. nih.govresearchgate.net A preliminary open-label study investigated the efficacy of adding trazodone to an existing SSRI regimen for patients experiencing sexual dysfunction. nih.gov In this 4-week study, 20 patients (11 men and 9 women) were administered trazodone. nih.gov The results indicated an improvement in sexual function, with specific benefits observed in erectile performance in men and lubrication in women. nih.gov The study suggested that trazodone may help to reverse the stimulation of serotonin receptors by SSRIs that leads to sexual side effects. nih.gov It is noteworthy that trazodone is generally considered to have a lower risk of causing sexual side effects compared to SSRIs and SNRIs. nih.govgoodrx.com
Table 2: Research on Trazodone in Sexual Dysfunction
| Condition | Study Design | Key Findings | Reference |
| Hypoactive Sexual Desire Disorder (HSDD) | Combination therapy study | A proprietary combination of bupropion plus trazodone was shown to be superior to bupropion alone for HSDD in premenopausal women. | oup.com |
| Antidepressant-Associated Sexual Dysfunction | Preliminary open-label study | Addition of trazodone to an existing SSRI regimen improved sexual function, including erectile performance in men and lubrication in women. | nih.gov |
Chronic Pain Syndromes (e.g., Fibromyalgia)
This compound has been explored as a therapeutic option for chronic pain syndromes, most notably fibromyalgia. droracle.aihealthrising.org While not a first-line treatment, its use is considered for patients with fibromyalgia, particularly those with significant sleep disturbances. droracle.ai
An open-label, 12-week study involving 66 fibromyalgia patients evaluated the effectiveness of trazodone. nih.govnih.gov The study found that trazodone markedly improved sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI), with significant improvements in sleep duration and efficiency. nih.govnih.gov Beyond its hypnotic effects, the study also reported significant, albeit moderate, improvements in total Fibromyalgia Impact Questionnaire (FIQ) scores, anxiety and depression scores, and pain interference with daily activities. nih.govnih.govresearchgate.net However, it did not demonstrate a significant direct effect on bodily pain intensity. droracle.ainih.gov
Another open-label study from 2011 yielded similar findings, noting that trazodone helped with "global fibromyalgia severity, sleep quality, and depression, as well as pain interference with daily activities". healthrising.org The mechanism behind these effects may be related to trazodone's ability to reduce neuroinflammation by blocking certain serotonin receptors and activating others. healthrising.org Research has shown that trazodone can inhibit the effects of pro-inflammatory cytokines like TNF-α. healthrising.org
Table 3: Trazodone in Fibromyalgia Research
| Study Design | Number of Patients | Key Outcomes | Reference |
| Open-label, 12-week study | 66 | Markedly improved sleep quality (PSQI). Significant improvements in FIQ scores, anxiety, depression, and pain interference with daily activities. | nih.govnih.gov |
| Open-label study (2011) | Not specified | Improvement in global fibromyalgia severity, sleep quality, depression, and pain interference with daily activities. | healthrising.org |
Pharmacogenomics and Drug Interaction Studies
Genetic Polymorphisms Influencing Pharmacokinetics
Genetic variations in enzymes and transporters can alter the absorption, distribution, metabolism, and excretion of trazodone (B27368), potentially impacting its efficacy and safety.
Role of ABCB1 Gene Polymorphisms (e.g., C3435T)
The ATP-binding cassette sub-family B member 1 (ABCB1) gene encodes for P-glycoprotein, a transporter protein that plays a crucial role in drug efflux. dntb.gov.ua Polymorphisms in this gene, such as C3435T, have been shown to influence the pharmacokinetics of trazodone. nih.govresearchgate.net
Studies have indicated that the C3435T polymorphism in the ABCB1 gene can affect trazodone concentrations. nih.govresearchgate.net One study found that individuals with the T/T genotype for the C3435T polymorphism had a lower area under the curve (AUC), a shorter half-life, and lower maximum concentrations of trazodone, along with a higher clearance rate. nih.govresearchgate.netscispace.com This suggests that this particular genetic variation may lead to enhanced elimination of the drug. researchgate.netnih.gov Another study involving healthy volunteers also found that polymorphisms in the ABCB1 gene influenced the pharmacokinetics of trazodone. researchgate.netnih.gov
| Polymorphism | Gene | Effect on Trazodone Pharmacokinetics |
| C3435T | ABCB1 | Individuals with the T/T genotype exhibit lower AUC, shorter half-life, lower Cmax, and higher clearance rate. nih.govresearchgate.netscispace.com |
This table summarizes the influence of the ABCB1 C3435T polymorphism on the pharmacokinetic parameters of trazodone hydrochloride.
Drug-Drug Interactions
The co-administration of this compound with other medications can lead to significant drug-drug interactions, primarily through the inhibition or induction of metabolic enzymes.
Interactions with CYP3A4 Inhibitors and Inducers (e.g., Ritonavir (B1064), Ketoconazole, Carbamazepine, Clarithromycin)
Trazodone is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govpharmascience.com Consequently, drugs that inhibit or induce this enzyme can significantly alter trazodone's plasma concentrations and effects.
Potent CYP3A4 inhibitors can lead to substantial increases in trazodone levels. medscape.comhpra.ie For example, co-administration with ritonavir has been shown to increase the maximum concentration (Cmax) of trazodone by 34% and the area under the curve (AUC) by 2.4-fold, leading to adverse effects like nausea, hypotension, and syncope. nih.govpharmascience.com Other strong CYP3A4 inhibitors like ketoconazole and indinavir are also expected to increase trazodone concentrations. nih.govmedscape.comClarithromycin , another CYP3A4 inhibitor, has been shown to significantly impair trazodone clearance, leading to elevated plasma concentrations. drugs.comnih.gov
Conversely, CYP3A4 inducers can decrease trazodone plasma levels. researchgate.netCarbamazepine , a known CYP3A4 inducer, has been found to reduce the plasma concentrations of both trazodone and its metabolite mCPP by 76% and 60%, respectively. nih.govhpra.ie
| Interacting Drug | Mechanism of Interaction | Effect on Trazodone |
| Ritonavir | Potent CYP3A4 inhibitor nih.gov | Increases trazodone Cmax and AUC nih.govpharmascience.com |
| Ketoconazole | Potent CYP3A4 inhibitor nih.govmedscape.com | Likely to substantially increase trazodone plasma concentrations nih.govhpra.ie |
| Carbamazepine | CYP3A4 inducer nih.govmedcentral.com | Reduces plasma concentrations of trazodone and mCPP nih.govhpra.ie |
| Clarithromycin | CYP3A4 inhibitor drugs.comnih.gov | Impairs trazodone clearance, elevates plasma concentrations nih.gov |
This table outlines the interactions of this compound with notable CYP3A4 inhibitors and inducers.
Interactions with CYP2D6 Substrates and Inhibitors (e.g., Fluoxetine (B1211875), Thioridazine)
Trazodone's metabolism also involves the CYP2D6 enzyme, making it susceptible to interactions with drugs that are substrates or inhibitors of this pathway. wikipedia.org
The co-administration of fluoxetine , a strong CYP2D6 inhibitor, has been reported to increase trazodone levels by 1.3 to 1.7-fold and mCPP levels by 3.0 to 3.4-fold. wikipedia.org Similarly, thioridazine , another potent CYP2D6 inhibitor, has been shown to significantly increase the plasma concentrations of both trazodone and mCPP. wikipedia.orgnih.gov
Risk of Serotonin (B10506) Syndrome with Concomitant Serotonergic Agents
The concurrent use of trazodone with other serotonergic agents increases the risk of developing serotonin syndrome, a potentially life-threatening condition. accordhealthcare.us This is due to the additive effects on serotonin levels in the central nervous system. medcentral.com
Serotonergic agents that can interact with trazodone to increase this risk include, but are not limited to:
Selective Serotonin Reuptake Inhibitors (SSRIs) wikipedia.org
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) accordhealthcare.us
Tricyclic Antidepressants (TCAs) wikipedia.org
Monoamine Oxidase Inhibitors (MAOIs) wikipedia.orgdrugs.com
Triptans accordhealthcare.us
Fentanyl accordhealthcare.us
Lithium accordhealthcare.us
Tramadol accordhealthcare.us
Buspirone accordhealthcare.us
St. John's Wort accordhealthcare.us
Symptoms of serotonin syndrome can range from mild to severe and may include mental status changes (e.g., agitation, hallucinations), autonomic instability (e.g., tachycardia, labile blood pressure), and neuromuscular symptoms (e.g., tremor, rigidity). accordhealthcare.us Due to this risk, the concomitant use of trazodone with MAOIs is contraindicated. accordhealthcare.usdrugs.com
Potential for Pharmacodynamic Interactions at Receptor Levels
This compound's complex pharmacodynamic profile, characterized by its interactions with multiple receptor systems, creates a significant potential for interactions with other concurrently administered drugs. These interactions are not based on the metabolic interference of drug-metabolizing enzymes but rather on the additive, synergistic, or antagonistic effects at the receptor level. The primary receptors involved in these interactions include serotonin, adrenergic, and histamine (B1213489) receptors.
Trazodone acts as a potent antagonist at serotonin 5-HT2A and 5-HT2B receptors, a partial agonist at the 5-HT1A receptor, and an antagonist of α1- and α2-adrenergic receptors. wikipedia.org It also possesses a weaker affinity for and antagonistic action at 5-HT2C receptors and histamine H1 receptors. wikipedia.orgnih.gov These multiple modes of action are fundamental to understanding its potential pharmacodynamic interactions.
When co-administered with other psychoactive agents, these receptor-level interactions can either enhance therapeutic effects or lead to adverse events. For instance, the combination of trazodone with selective serotonin reuptake inhibitors (SSRIs) is a common augmentation strategy in clinical practice. wikipedia.org This combination is thought to be beneficial due to trazodone's 5-HT2A and 5-HT2C receptor antagonism, which may mitigate some SSRI-induced side effects like anxiety, insomnia, and sexual dysfunction. rivistadipsichiatria.it However, there is a theoretical and reported risk of serotonin syndrome when trazodone is combined with other serotonergic agents like SSRIs, tricyclic antidepressants (TCAs), or monoamine oxidase inhibitors (MAOIs). wikipedia.orgpoison.orgdrugs.com This potentially life-threatening condition is thought to arise from hyperstimulation of brainstem 5-HT1A and 2A receptors. drugs.com Cases of serotonin syndrome have been reported with the combination of trazodone and fluoxetine or paroxetine. wikipedia.org
The sedative effects of trazodone, primarily attributed to its antagonism of H1 histamine and α1-adrenergic receptors, can be potentiated when used with other central nervous system depressants. nih.govpatsnap.comdovepress.com This includes alcohol, benzodiazepines, and some antipsychotic medications. goodrx.comdrugs.com The additive effect at these receptors can lead to excessive drowsiness and impairment of psychomotor skills. drugs.com
Furthermore, trazodone's potent 5-HT2A receptor antagonism can interfere with the mechanism of action of serotonergic psychedelics such as lysergic acid diethylamide (LSD) and psilocybin, which rely on 5-HT2A receptor activation for their hallucinogenic effects. wikipedia.org Studies have estimated that trazodone can occupy 90 to 97% of 5-HT2A receptors at certain doses, potentially blocking or reducing the subjective effects of these substances. wikipedia.org
Trazodone's α1-adrenergic blockade is also responsible for the risk of orthostatic hypotension. wikipedia.orgdovepress.com When combined with other medications that have similar effects on blood pressure, such as certain antihypertensives or antipsychotics, this risk can be amplified. jgerontology-geriatrics.com
Receptor Binding Profile of this compound
| Receptor | Action | Affinity (Ki in nM) | Potential Interaction Implication |
| 5-HT2A | Antagonist | High | Attenuation of SSRI-induced side effects; blockade of psychedelic effects; potential for serotonin syndrome when combined with other serotonergic agents. wikipedia.orgrivistadipsichiatria.it |
| 5-HT1A | Partial Agonist | Moderate | Contribution to antidepressant and anxiolytic effects; potential for serotonin syndrome. wikipedia.orgnih.gov |
| α1-Adrenergic | Antagonist | High | Additive sedative effects with other CNS depressants; risk of orthostatic hypotension. wikipedia.orgdovepress.com |
| H1-Histamine | Antagonist | Weak to Moderate | Additive sedative effects with other CNS depressants and antihistamines. wikipedia.orgnih.gov |
| SERT | Inhibitor | Weak | Contribution to antidepressant effects; risk of serotonin syndrome with other serotonergic agents. wikipedia.org |
| 5-HT2C | Antagonist | Lower than 5-HT2A | May limit weight gain and contribute to antidepressant effects. wikipedia.orgjgerontology-geriatrics.com |
| α2-Adrenergic | Antagonist | Moderate | May contribute to antidepressant effects. wikipedia.orgrivistadipsichiatria.it |
Pharmacodynamic Interactions of Trazodone with Other Drug Classes
| Interacting Drug Class | Example Drugs | Primary Receptor(s) Involved | Potential Clinical Outcome |
| SSRIs | Fluoxetine, Paroxetine, Citalopram | 5-HT receptors, SERT | Augmentation of antidepressant effects; mitigation of SSRI side effects; increased risk of serotonin syndrome. wikipedia.orgrivistadipsichiatria.itmedcentral.com |
| TCAs | Amitriptyline (B1667244), Imipramine (B1671792) | 5-HT receptors, Adrenergic receptors, SERT | Increased risk of serotonin syndrome and cardiovascular adverse effects. rivistadipsichiatria.itmedscape.com |
| MAOIs | Phenelzine, Tranylcypromine | 5-HT receptors, SERT | High risk of serotonin syndrome. wikipedia.orgdrugs.commedcentral.com |
| Antipsychotics | Risperidone, Quetiapine, Haloperidol (B65202) | 5-HT2A, Adrenergic, Histamine receptors | Additive sedation; potential for orthostatic hypotension; antagonism of psychedelic effects (for 5-HT2A antagonists). wikipedia.orgdrugs.commedscape.com |
| Benzodiazepines | Alprazolam, Lorazepam | GABA-A receptors (indirectly potentiated by sedation) | Additive CNS depression and sedation. goodrx.comashleytreatment.org |
| Serotonergic Psychedelics | LSD, Psilocybin | 5-HT2A receptors | Blockade or reduction of hallucinogenic effects. wikipedia.org |
| Antihypertensives | Clonidine, Guanfacine | α-Adrenergic receptors | Potential for additive hypotensive effects; trazodone may decrease the efficacy of some centrally acting antihypertensives. medscape.com |
Future Directions in Trazodone Hydrochloride Research
Elucidating Uncharacterized Metabolic Pathways
While the primary metabolic pathway of trazodone (B27368) hydrochloride involving the cytochrome P450 3A4 (CYP3A4) enzyme to form its major active metabolite, m-chlorophenylpiperazine (m-CPP), is well-established, the complete metabolic profile remains to be fully elucidated. drugbank.comwikipedia.org Future research is directed at identifying and characterizing less understood metabolic pathways and novel metabolites.
Recent studies using liquid chromatography-tandem mass spectrometry (LC/MS/MS) have already identified several new glutathione (B108866) adducts of trazodone in human liver microsomal incubations. nih.govscispace.com These findings suggest the existence of previously unknown reactive metabolites. One significant discovery is the role of another cytochrome P450 enzyme, CYP2D6, in the bioactivation of m-CPP. nih.govscispace.com Specifically, research has shown that the formation of certain quinone imine-sulfydryl adducts from m-CPP is mediated by CYP2D6. nih.gov This is a crucial area of investigation as the accumulation of reactive metabolites can have toxicological implications. For instance, there is evidence suggesting that m-CPP may be a potential hepatotoxic metabolite, and its accumulation due to impaired CYP2D6 function could lead to liver injury. ageb.be
Further research is needed to fully characterize these novel metabolites and the enzymatic pathways responsible for their formation. A tentative pathway has been proposed where initial 4'-hydroxylation of trazodone and m-CPP leads to the formation of quinone imine intermediates, which then react with glutathione. nih.gov Understanding these uncharacterized pathways is essential for a more comprehensive assessment of trazodone's drug-drug interaction potential and for identifying individuals who may be at higher risk for adverse effects due to their genetic makeup.
Advanced Neuroimaging Studies of Receptor Occupancy and Functional Connectivity
Advanced neuroimaging techniques, such as positron emission tomography (PET), are poised to provide unprecedented insights into how trazodone hydrochloride interacts with the brain. Future studies will likely focus on more precisely quantifying the occupancy of trazodone and its active metabolite, m-CPP, at various receptor sites in the living human brain. Trazodone is known to have a complex pharmacological profile, acting as an antagonist at serotonin (B10506) 5-HT2A/2C receptors, α1-adrenergic receptors, and histamine (B1213489) H1 receptors, while also weakly inhibiting the serotonin transporter. tandfonline.compharmgkb.orgplos.org Its active metabolite, m-CPP, acts as an agonist at most serotonin receptors. tandfonline.com
While the receptor binding profile has been characterized in vitro, PET studies can provide in vivo confirmation and quantification of receptor occupancy at therapeutic doses. This information is critical for understanding the dose-dependent effects of trazodone and for correlating receptor binding with clinical outcomes.
Furthermore, functional neuroimaging studies will be instrumental in investigating how trazodone modulates functional connectivity within brain networks. Research can explore the effects of trazodone on the connectivity of brain regions involved in mood regulation, sleep, and cognition. By examining changes in brain network dynamics, researchers can gain a deeper understanding of the neurobiological mechanisms underlying trazodone's therapeutic effects and its potential to restore healthy brain function in various neuropsychiatric disorders.
Investigation of Long-Term Neurobiological Effects and Neuroplasticity
The long-term effects of this compound on brain structure and function are a critical area for future research. While the immediate pharmacological effects are relatively well-understood, the neurobiological adaptations that occur with chronic treatment are less clear. mdpi.com Understanding these long-term changes is essential for evaluating the sustained efficacy and potential neuroprotective properties of the drug.
Recent research has begun to shed light on trazodone's influence on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. Studies in animal models and human neural progenitor cells have shown that trazodone can promote neurogenesis. acs.org Specifically, trazodone has been found to increase the number of newly generated neurons, an effect that appears to be mediated by the antagonism of 5-HT2A and 5-HT2C receptors. acs.org
Furthermore, research indicates that chronic trazodone treatment can increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and circadian rhythm genes in brain regions relevant to antidepressant efficacy. mdpi.com One study found that chronic trazodone administration increased the phosphorylation of the CREB protein, a key transcription factor involved in neuroplasticity and cell survival. mdpi.com
However, the impact of trazodone on sleep-dependent cortical plasticity is an area that requires further investigation, with some studies suggesting it may have impairing effects. One study in cats found that trazodone impaired the consolidation of ocular dominance plasticity during sleep, which was associated with deficits in the normal strengthening and weakening of synapses in the visual cortex. plos.orgneupsykey.com
Development of Novel Formulations for Targeted Therapeutic Effects
To optimize the therapeutic profile of this compound, research is actively exploring the development of novel formulations. The goal is to create delivery systems that can provide more consistent plasma concentrations, improve tolerability, and potentially target specific therapeutic effects. Trazodone has a relatively short biological half-life, which often necessitates multiple daily doses of immediate-release formulations. impactfactor.orgresearchgate.net
One area of focus is the development of controlled-release and extended-release formulations. biospace.com These formulations are designed to maintain plasma drug levels within a therapeutic window for a longer duration, which could enhance antidepressant efficacy while minimizing side effects associated with peak concentrations, such as sedation. biospace.com For example, a controlled-release formulation using Contramid® technology has been developed to allow for higher doses needed for antidepressant effects while potentially improving tolerability. biospace.com
Another innovative approach is the development of fast-dissolving oral films. researchgate.net These films offer a convenient administration route, particularly for patients who have difficulty swallowing tablets, such as elderly or pediatric patients. researchgate.net Research is also being conducted on lipid core nanocapsules as a delivery system to potentially enhance the antidepressant effect of trazodone. impactfactor.org
Future formulation development may also focus on targeting specific receptor profiles. By modulating the release rate and absorption of trazodone, it may be possible to preferentially engage certain receptors, thereby tailoring the therapeutic effect to specific conditions, such as insomnia or anxiety, while minimizing unwanted side effects.
Large-Scale Pharmacogenomic Cohort Studies
Pharmacogenomics, the study of how genes affect a person's response to drugs, holds significant promise for personalizing this compound therapy. Large-scale cohort studies are needed to identify genetic variants that influence an individual's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
A key area of investigation is the role of polymorphisms in genes encoding cytochrome P450 enzymes, which are responsible for metabolizing trazodone. While CYP3A4 is the primary enzyme involved in the metabolism of trazodone to m-CPP, CYP2D6 is involved in the further metabolism of m-CPP. wikipedia.orgpharmgkb.org Some studies have suggested that polymorphisms in CYP2D6 may be associated with the incidence of side effects like dizziness. tandfonline.comnih.gov However, other research has not found a clear link between the CYP2D6 genotype and the steady-state plasma concentrations of trazodone or m-CPP. nih.gov
Polymorphisms in the ABCB1 gene, which encodes the P-glycoprotein transporter, have also been shown to influence trazodone pharmacokinetics. tandfonline.comnih.govresearchgate.net These genetic variations can affect the absorption and distribution of the drug.
Future large-scale pharmacogenomic studies will involve genotyping large cohorts of patients treated with trazodone and correlating genetic information with clinical outcomes, including efficacy and adverse drug reactions. This research will help to identify genetic markers that can predict a patient's response to trazodone, allowing for more individualized dosing strategies and a reduced risk of side effects. This approach is a cornerstone of precision medicine and has the potential to significantly improve the safety and effectiveness of trazodone treatment. ageb.be
Exploration of this compound in Rare Neurological Conditions
Beyond its established use in depression and off-label use for insomnia, there is growing interest in exploring the therapeutic potential of this compound in a variety of rare neurological conditions. alzdiscovery.org This research is often driven by trazodone's unique pharmacological profile and its potential to address specific symptoms associated with these disorders.
One area of active investigation is the use of trazodone for the management of agitation and other behavioral and psychological symptoms of dementia (BPSD), including in Alzheimer's disease and frontotemporal dementia. alzdiscovery.orgnih.govmeded101.comresearchgate.netjgerontology-geriatrics.comjgerontology-geriatrics.com While some studies have shown modest benefits in reducing agitation, the evidence is not yet conclusive, and further large-scale, long-term trials are needed. alzdiscovery.orgnih.govresearchgate.net Some research also suggests a potential neuroprotective role for trazodone, with one study showing that long-term use was associated with delayed cognitive decline in a small cohort. nih.gov Another study in a mouse model of tauopathy found that chronic trazodone treatment had beneficial effects on cellular pathways contributing to neuroinflammation and tau pathology. jneurosci.org
There is also interest in exploring trazodone's utility in other conditions. For example, it has been investigated for the treatment of antipsychotic-induced akathisia and has been used off-label to ameliorate the negative symptoms of schizophrenia. jgerontology-geriatrics.comnih.gov Additionally, its potential role in managing chronic pain and frontal cognitive dysfunction is an area for future exploration. nih.gov
Future research in this area will likely involve well-designed clinical trials to evaluate the efficacy and safety of trazodone in these specific patient populations. Identifying the underlying mechanisms by which trazodone may exert therapeutic effects in these rare conditions will also be a key focus.
Q & A
Basic Research Question: What validated analytical methods are recommended for quantifying Trazodone Hydrochloride in pharmacokinetic studies?
Methodological Answer:
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:
- Column : C18 column (250 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode.
- Detection : UV absorbance at 254 nm.
- Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL .
For impurity profiling, tandem mass spectrometry (LC-MS/MS) is recommended to resolve structurally related impurities like Trazodone N-Oxide Hydrochloride (CAS 55290-66-9) .
Advanced Research Question: How can researchers resolve discrepancies in Trazodone’s dual mechanism of action (serotonin reuptake inhibition vs. receptor antagonism)?
Methodological Answer:
- Receptor binding assays : Use radioligand competition binding studies with 5-HT2A/2C and α1-adrenergic receptors. For example, incubate Trazodone with [³H]ketanserin (5-HT2A antagonist) to measure competitive displacement .
- Functional assays : Employ calcium flux or cAMP accumulation assays in transfected HEK293 cells expressing human receptors to distinguish agonist/antagonist activity .
- Data normalization : Compare binding affinity (Ki) values with functional potency (IC50) to resolve contradictions between in vitro binding and in vivo efficacy .
Basic Research Question: What are critical parameters for formulating this compound in preclinical studies?
Methodological Answer:
- Solubility optimization : Use DMSO for in vitro assays (e.g., 10 mM stock solutions stored at -20°C) .
- Oral bioavailability : For in vivo models, prepare solutions in 0.9% NaCl (pH-adjusted to 5.5–6.0) to mimic physiological conditions .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to ensure excipient compatibility .
Advanced Research Question: How can researchers characterize this compound’s impurities and degradation products?
Methodological Answer:
- Forced degradation studies : Expose Trazodone to acid/base hydrolysis, oxidative stress (H2O2), and photolysis. Analyze degradation products via LC-MS/MS .
- Impurity synthesis : Synthesize known impurities (e.g., Trazodone Impurity F, CAS 52605-52-4) using nucleophilic substitution reactions and validate purity via NMR (CDCl3, δ 7.2–7.4 ppm for aromatic protons) .
- Quantification : Use peak area normalization in HPLC chromatograms with a detection limit of 0.1% .
Basic Research Question: What experimental designs are optimal for evaluating Trazodone’s effects on sleep architecture in animal models?
Methodological Answer:
- Electroencephalography (EEG) : Implant telemetry devices in rodents to monitor sleep-wake cycles pre- and post-administration (dose range: 10–50 mg/kg, i.p.).
- Control groups : Include vehicle controls and positive controls (e.g., zolpidem) to isolate Trazodone-specific effects .
- Statistical analysis : Use mixed-effects models to account for inter-individual variability in REM sleep suppression .
Advanced Research Question: How can researchers address contradictions in Trazodone’s efficacy in combination therapies (e.g., with naltrexone for addiction)?
Methodological Answer:
- Dose-response matrix : Design a factorial study varying Trazodone (10–100 mg/kg) and naltrexone (0.1–10 mg/kg) doses in opioid-dependent rodent models .
- Endpoint selection : Measure relapse behavior (e.g., conditioned place preference) and neurochemical markers (e.g., dopamine in nucleus accumbens) via microdialysis .
- Meta-analysis : Pool data from preclinical and clinical trials (e.g., NCT studies) using random-effects models to resolve outcome discrepancies .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Decontamination : Clean spills with 70% ethanol followed by sodium bicarbonate to neutralize acidic residues .
- Training : Document SOP-specific training for hazard communication, SDS access, and emergency procedures (e.g., eye wash stations) .
Advanced Research Question: How can genetic models elucidate Trazodone’s role in postembryonic developmental pathways?
Methodological Answer:
- Forward genetic screens : Use zebrafish embryos treated with Trazodone (1–10 µM) to identify mutations affecting serotonin-dependent morphogenesis .
- CRISPR-Cas9 knockout : Target genes in the Eda signaling pathway (e.g., Edaradd) and assess rescue phenotypes with Trazodone co-administration .
- Transcriptomics : Perform RNA-seq on treated vs. untreated models to map gene networks modulated by Trazodone .
Basic Research Question: How does food intake affect this compound’s pharmacokinetic profile in human studies?
Methodological Answer:
- Crossover design : Administer Trazodone (50–100 mg) to fasted vs. fed cohorts and collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 hours post-dose .
- Bioanalytical method : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Parameter calculation : Use non-compartmental analysis (NCA) to compare Cmax, Tmax, and AUC under both conditions .
Advanced Research Question: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediates during piperazine coupling steps .
- Quality by Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via central composite design (CCD) to minimize impurities like 3-chlorophenyl derivatives .
- Certified reference standards : Use USP-grade this compound (CAS 25332-39-2) for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
